Technical Documentation Center

[1-(4-Propoxyphenyl)ethyl]amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [1-(4-Propoxyphenyl)ethyl]amine hydrochloride
  • CAS: 860701-75-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of [1-(4-Propoxyphenyl)ethyl]amine Hydrochloride

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to [1-(4-Propoxyphenyl)ethyl]amine hydrochloride, a valuable amine compound with potential applications in neuropharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to [1-(4-Propoxyphenyl)ethyl]amine hydrochloride, a valuable amine compound with potential applications in neuropharmacology and medicinal chemistry.[1] The document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles, experimental protocols, and critical process parameters involved in its synthesis. Two primary, robust synthetic routes commencing from the readily available precursor, 4-hydroxyacetophenone, are presented: the Leuckart reductive amination and the reduction of an oxime intermediate. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical literature.

Introduction and Strategic Overview

The synthesis of substituted phenylethylamines is a cornerstone of medicinal chemistry, owing to their prevalence in biologically active molecules that modulate neurotransmitter systems.[2] The target molecule, [1-(4-Propoxyphenyl)ethyl]amine hydrochloride, features a propoxy substituent that enhances lipophilicity, a property that can significantly influence its pharmacokinetic and pharmacodynamic profile.[1] This guide delineates a strategic, two-stage approach to the synthesis, beginning with the preparation of a key intermediate, followed by its conversion to the target amine and subsequent salt formation.

The overall synthetic strategy is outlined below:

Synthesis_Strategy cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amination & Salt Formation A 4-Hydroxyacetophenone B 4-Propoxyacetophenone A->B Williamson Ether Synthesis C [1-(4-Propoxyphenyl)ethyl]amine B->C Reductive Amination or Oxime Reduction D [1-(4-Propoxyphenyl)ethyl]amine Hydrochloride C->D Acidification

Figure 1: Overall synthetic strategy for [1-(4-Propoxyphenyl)ethyl]amine hydrochloride.

Stage 1: Synthesis of the Key Intermediate: 4-Propoxyacetophenone

The initial and critical step in this synthetic sequence is the conversion of 4-hydroxyacetophenone to 4-propoxyacetophenone. This is efficiently achieved via a Williamson ether synthesis, a classic and reliable SN2 reaction.

Mechanistic Rationale

The reaction proceeds by deprotonation of the phenolic hydroxyl group of 4-hydroxyacetophenone using a suitable base, typically a carbonate like potassium carbonate (K₂CO₃), to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, 1-propyl bromide. The choice of acetone as a solvent is strategic; it is a polar aprotic solvent that readily dissolves the reactants but does not participate in the reaction, facilitating the SN2 mechanism while minimizing competing side reactions.

Detailed Experimental Protocol

Reaction:

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
4-Hydroxyacetophenone136.1513.60.101.0
1-Propyl Bromide123.0012.30.101.0
Potassium Carbonate (anhydrous)138.2127.60.202.0
Acetone-200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (13.6 g, 0.10 mol), potassium carbonate (27.6 g, 0.20 mol), and acetone (200 mL).

  • Stir the suspension to ensure good mixing.

  • Add 1-propyl bromide (12.3 g, 0.10 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel. Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-propoxyacetophenone as an oil.

Stage 2: Synthesis of [1-(4-Propoxyphenyl)ethyl]amine

With the key ketone intermediate in hand, the next stage involves the introduction of the amine functionality. Two highly effective methods are detailed below.

Method A: The Leuckart Reaction (Reductive Amination)

The Leuckart reaction is a classic one-pot method for the reductive amination of ketones or aldehydes using ammonium formate or formamide as both the amine source and the reducing agent.[3][4][5] This method is particularly advantageous due to its simplicity and the use of inexpensive reagents.

Mechanistic Rationale

The reaction mechanism using ammonium formate involves several steps.[3] Upon heating, ammonium formate dissociates into ammonia and formic acid. The ammonia then condenses with the ketone (4-propoxyacetophenone) to form an imine intermediate after the elimination of water. The formic acid then acts as a hydride donor, reducing the imine to the corresponding primary amine. The reaction is typically performed at high temperatures (130-185°C).[3][4] A significant aspect of this reaction is that the primary amine is often initially formed as its N-formyl derivative, which requires a subsequent hydrolysis step (typically with aqueous HCl) to yield the free amine.[6]

Leuckart_Mechanism A 4-Propoxyacetophenone (Ketone) C Imine Intermediate A->C + NH₃, - H₂O B Ammonium Formate (HCOONH₄) Ammonia (NH₃) Ammonia (NH₃) B->Ammonia (NH₃) Heat (Δ) Formic Acid (HCOOH) Formic Acid (HCOOH) B->Formic Acid (HCOOH) Heat (Δ) D N-Formyl Amine C->D + HCOOH (Hydride Transfer) E [1-(4-Propoxyphenyl)ethyl]amine D->E Hydrolysis (H₃O⁺)

Figure 2: Simplified mechanism of the Leuckart Reaction.

Detailed Experimental Protocol

Reaction:

  • 4-Propoxyacetophenone + 2 HCOONH₄ --(Heat)--> N-formyl-[1-(4-Propoxyphenyl)ethyl]amine

  • N-formyl-[1-(4-Propoxyphenyl)ethyl]amine --(HCl, H₂O)--> [1-(4-Propoxyphenyl)ethyl]amine

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
4-Propoxyacetophenone178.2317.80.101.0
Ammonium Formate63.0637.80.606.0
Concentrated HCl (37%)36.46~50 mL--
Sodium Hydroxide (NaOH)40.00As needed--
Diethyl Ether/DCM-As needed--

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and a heating mantle, combine 4-propoxyacetophenone (17.8 g, 0.10 mol) and ammonium formate (37.8 g, 0.60 mol).

  • Slowly heat the mixture in an oil bath to 160-170°C. The mixture will melt and begin to reflux. Maintain this temperature for 6-8 hours.[4]

  • Allow the reaction mixture to cool to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or dichloromethane (DCM) (3 x 50 mL) to remove any unreacted ketone. Discard the organic layers.

  • To the aqueous layer in a beaker, slowly add 50 mL of concentrated hydrochloric acid.

  • Heat the acidic solution to reflux for 4-6 hours to hydrolyze the N-formyl intermediate.

  • Cool the solution in an ice bath and make it strongly basic (pH > 12) by the slow, careful addition of concentrated sodium hydroxide solution.

  • The free amine will separate as an oil. Extract the amine into diethyl ether or DCM (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude [1-(4-Propoxyphenyl)ethyl]amine as an oil. Purification can be achieved by vacuum distillation.

Method B: Reduction of an Oxime Intermediate

An alternative and often milder route to the target amine involves a two-step process: the formation of an oxime from the ketone, followed by its reduction. This method avoids the high temperatures of the Leuckart reaction and can offer excellent yields.

Mechanistic Rationale

Step 1: Oxime Formation. 4-Propoxyacetophenone reacts with hydroxylamine (usually from hydroxylamine hydrochloride) in a condensation reaction. The reaction is typically carried out in a protic solvent like ethanol with a mild base (e.g., pyridine or sodium acetate) to neutralize the liberated HCl and facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N bond of the oxime.

Step 2: Oxime Reduction. The C=N double bond of the oxime is then reduced to a C-N single bond. This can be achieved through various reducing agents. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on Carbon, Pd/C) is a common and clean method.[7] Alternatively, chemical reduction using hydride reagents like sodium borohydride (NaBH₄), often in the presence of a Lewis acid catalyst like ZrCl₄ to enhance its reducing power, provides an effective, non-pressurized alternative.[8][9]

Oxime_Route A 4-Propoxyacetophenone C 4-Propoxyacetophenone Oxime A->C + NH₂OH·HCl, Base - H₂O B Hydroxylamine (NH₂OH) D [1-(4-Propoxyphenyl)ethyl]amine C->D Reduction (e.g., H₂/Pd-C or NaBH₄)

Figure 3: Synthetic pathway via an oxime intermediate.

Detailed Experimental Protocol

Part 1: Synthesis of 4-Propoxyacetophenone Oxime

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
4-Propoxyacetophenone178.2317.80.101.0
Hydroxylamine Hydrochloride69.4910.40.151.5
Sodium Acetate Trihydrate136.0820.40.151.5
Ethanol (95%)-150 mL--
Water-100 mL--

Procedure:

  • In a 500 mL round-bottom flask, dissolve hydroxylamine hydrochloride (10.4 g, 0.15 mol) and sodium acetate trihydrate (20.4 g, 0.15 mol) in 100 mL of water.

  • Add 150 mL of 95% ethanol, followed by 4-propoxyacetophenone (17.8 g, 0.10 mol).

  • Heat the mixture to reflux for 2-3 hours, until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath. The oxime product will often crystallize.

  • If crystallization occurs, collect the solid by filtration, wash with cold water, and dry.

  • If the product oils out, reduce the volume of the solvent on a rotary evaporator and extract the product with diethyl ether. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude oxime.

Part 2: Reduction of 4-Propoxyacetophenone Oxime using NaBH₄/ZrCl₄ [8][9]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
4-Propoxyacetophenone Oxime193.241.93101.0
Zirconium(IV) Chloride (ZrCl₄)233.042.33101.0
Sodium Borohydride (NaBH₄)37.831.89505.0
Alumina (Al₂O₃, neutral)101.961.02101.0
Dichloromethane (DCM)-~50 mL--

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood.

  • In a mortar, grind together zirconium(IV) chloride (2.33 g, 10 mmol) and neutral alumina (1.02 g, 10 mmol) to create a fine, homogenous powder.

  • Add the 4-propoxyacetophenone oxime (1.93 g, 10 mmol) to the mortar and continue grinding for 1-2 minutes until well mixed.

  • Add sodium borohydride (1.89 g, 50 mmol) portion-wise to the mixture while continuously grinding. The reaction is often rapid (2-5 minutes) and may be accompanied by a color change.[8]

  • After grinding for 5 minutes, quench the reaction by carefully adding ~20 mL of water.

  • Transfer the slurry to a beaker and extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude [1-(4-Propoxyphenyl)ethyl]amine.

Final Step: Formation of the Hydrochloride Salt

To improve stability, handling, and aqueous solubility, the final amine product is converted to its hydrochloride salt.

Rationale and Procedure

The free amine is a base and will react with a strong acid like hydrochloric acid in an acid-base reaction to form an ammonium salt.[10] This is typically done by dissolving the amine in a non-polar, anhydrous solvent and adding a solution of HCl in a compatible solvent, which causes the salt to precipitate.

Detailed Experimental Protocol

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount
Crude Amine (from Stage 2)179.26~0.10 mol
Diethyl Ether (anhydrous)-~200 mL
HCl in Dioxane (4M) or HCl in Diethyl Ether (2M)-As needed

Procedure:

  • Dissolve the crude [1-(4-Propoxyphenyl)ethyl]amine in approximately 200 mL of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a solution of 4M HCl in dioxane dropwise.[11] The hydrochloride salt will precipitate as a white solid.

  • Continue adding the HCl solution until the mixture is acidic (test with pH paper on a withdrawn, wetted glass rod) and no further precipitation is observed.

  • Stir the resulting slurry in the ice bath for an additional 30 minutes.

  • Collect the white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a generous amount of cold, anhydrous diethyl ether to remove any impurities.

  • Dry the resulting white powder under vacuum to obtain [1-(4-Propoxyphenyl)ethyl]amine hydrochloride.

Characterization of the Final Product

The identity and purity of the synthesized [1-(4-Propoxyphenyl)ethyl]amine hydrochloride should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons on the disubstituted benzene ring, a quartet for the methine (CH) proton adjacent to the amine, a triplet for the terminal methyl of the propoxy group, a sextet for the central methylene of the propoxy group, a triplet for the methylene attached to the oxygen, and a doublet for the methyl group adjacent to the methine. The amine protons may appear as a broad singlet.

    • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the propoxy group, and the two carbons of the ethylamine side chain.

  • Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad absorption in the 2400-3000 cm⁻¹ region, characteristic of an ammonium (R-NH₃⁺) salt. Aromatic C-H and C=C stretching vibrations will also be present.

Safety Precautions

All synthetic procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Hydroxyacetophenone: Harmful if swallowed. Causes skin and serious eye irritation.

  • 4-Propoxyacetophenone: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[12]

  • 1-Propyl Bromide: Flammable liquid and vapor. Causes skin and serious eye irritation.

  • Potassium Carbonate: Causes serious eye irritation.

  • Ammonium Formate: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14]

  • Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin.[15][16] Causes skin and serious eye irritation. May cause an allergic skin reaction. Suspected of causing cancer.[15][16]

  • Sodium Borohydride (NaBH₄): Flammable solid. Toxic if swallowed. Causes severe skin burns and eye damage. Reacts with water to release flammable gases.

  • Zirconium(IV) Chloride (ZrCl₄): Causes severe skin burns and eye damage. Reacts violently with water.

  • Hydrochloric Acid (Concentrated): Causes severe skin burns and eye damage. May cause respiratory irritation. Highly corrosive.

Always consult the most current Safety Data Sheets (SDS) for all reagents before use.

References

  • Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.
  • Scribd. (n.d.). Leuckart Reaction | PDF | Amine. Retrieved from [Link]

  • Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 118-137.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethylamine hydrochloride. Retrieved from [Link]

  • Zeynizadeh, B., & Akbari, D. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(9), 3450-3452.
  • Arai, M., et al. (2006). Acetophenone hydrogenation over a Pd catalyst in the presence of H2O and CO2.
  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium formate. Retrieved from [Link]

  • Yang, X., et al. (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene.
  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • ResearchGate. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Retrieved from [Link]

  • Miyamura, H., et al. (2016). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry, 18(18), 4935-4941.
  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Loba Chemie. (2022, May 23). HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Safety Data Sheet. Retrieved from [Link]

  • Le, L. (2013, May 1). Sodium Borohydride Reduction of Acetophenone.
  • Workman, J., & Witkowski, C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Zeynizadeh, B., & Rahimi, R. (2011). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. Iranian Journal of Science, 35(2), 145-152.
  • Chemistry Stack Exchange. (2022, September 16). Conditions for Pd/C reduction of alkene. Retrieved from [Link]

  • Chemos. (n.d.). Safety Data Sheet: Ammonium formate. Retrieved from [Link]

  • EMD Millipore. (n.d.). SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Liu, Y., et al. (2021). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. Reaction Chemistry & Engineering, 6(9), 1599-1605.
  • Loba Chemie. (2022, December 7). AMMONIUM FORMATE AR - Safety Data Sheet. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 4-Hydroxyacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action & Pharmacology of [1-(4-Propoxyphenyl)ethyl]amine Hydrochloride

The following technical guide provides an in-depth analysis of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride (CAS: 860701-75-3), a lipophilic chiral amine with significant implications in neuropharmacology and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride (CAS: 860701-75-3), a lipophilic chiral amine with significant implications in neuropharmacology and medicinal chemistry.

Executive Summary

[1-(4-Propoxyphenyl)ethyl]amine hydrochloride is a functionalized


-methylbenzylamine  derivative characterized by a para-propoxy substituent on the phenyl ring. Structurally distinct from amphetamines (which possess a two-carbon chain between the ring and amine), this compound belongs to the class of 1-phenyl-ethanamines.

In drug development, it serves as a critical pharmacological probe and chiral building block . Its mechanism of action is primarily defined by its interaction with monoamine transporters (MATs) , exhibiting efficacy as a dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with potential releasing agent properties. The 4-propoxy group enhances lipophilicity (


), facilitating Blood-Brain Barrier (BBB) penetration and modulating selectivity towards the Serotonin Transporter (SERT).

Key Classification:

  • Chemical Class: 1-Aryl-ethylamine (

    
    -Methylbenzylamine).
    
  • Pharmacological Class: Monoamine Modulator / SNRI Candidate.

  • Molecular Formula:

    
    
    
  • CAS Number: 860701-75-3

Chemical Structure & Physicochemical Properties[1][2][3][4]

The molecule consists of a chiral center at the benzylic position, existing as (R)- and (S)-enantiomers. The hydrochloride salt improves aqueous solubility, making it suitable for physiological assays.[1]

Structural Analysis
  • Core Scaffold: 1-Phenylethylamine (provides the basic amine functionality for transporter binding).

  • Substituent (Para-position): Propoxy group (

    
    ).
    
    • Effect: Increases steric bulk and lipophilicity compared to methoxy analogs. This modification often shifts selectivity towards SERT over the Dopamine Transporter (DAT) and reduces rapid metabolic O-dealkylation compared to methoxy groups.

  • Chirality: The

    
    -methyl group creates a stereocenter.
    
    • (S)-Enantiomer: typically exhibits higher potency in reuptake inhibition for this class.

    • (R)-Enantiomer: often less active or possesses distinct binding kinetics.

Physicochemical Data Table
PropertyValue / DescriptionSignificance
Molecular Weight 215.72 g/mol (HCl salt)Optimal for CNS penetration (< 500 Da).
H-Bond Donors 3 (Ammonium form)Critical for Aspartate residue binding in MATs.
H-Bond Acceptors 1 (Ether oxygen)Secondary binding interactions.
LogP (Predicted) ~2.5 - 3.0High lipophilicity ensures BBB permeability.
Solubility Water, Ethanol, DMSOHCl salt confers water solubility for dosing.
pKa ~9.5 (Amine)Protonated at physiological pH (7.4).

Mechanism of Action (Pharmacodynamics)

The primary mechanism involves the modulation of synaptic monoamine levels. Unlike direct receptor agonists, [1-(4-Propoxyphenyl)ethyl]amine acts presynaptically.

Monoamine Transporter Inhibition (Primary Pathway)

The compound functions as a competitive inhibitor of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .

  • Binding: The protonated amine mimics the endogenous neurotransmitter (5-HT or NE). It binds to the central substrate-binding site (S1) of the transporter.

  • Occlusion: The bulky 4-propoxy group occupies the hydrophobic pocket within the transporter's vestibule, stabilizing the transporter in an outward-facing conformation or preventing the conformational change required for substrate translocation.

  • Result: Reuptake of 5-HT and NE is blocked, leading to increased synaptic concentrations and prolonged receptor activation (e.g., 5-HT

    
    , 5-HT
    
    
    
    ,
    
    
    -Adrenergic receptors).
Secondary Mechanisms
  • Monoamine Release: At higher concentrations, the compound may act as a substrate-type releaser, reversing the transporter flux via phosphorylation-dependent mechanisms, similar to para-substituted amphetamines, though with reduced potency due to the shorter alkyl chain.

  • Trace Amine-Associated Receptor 1 (TAAR1): Potential agonism at intracellular TAAR1, which triggers kinase signaling (PKA/PKC) to internalize transporters, further reducing reuptake capacity.

Mechanism Pathway Diagram

MechanismOfAction Compound [1-(4-Propoxyphenyl)ethyl]amine BBB Blood-Brain Barrier (BBB) Compound->BBB Lipophilic Diffusion BloodStream Systemic Circulation BloodStream->Compound Synapse Presynaptic Terminal BBB->Synapse SERT SERT (Serotonin Transporter) Synapse->SERT Competitive Binding (High Affinity) NET NET (Norepinephrine Transporter) Synapse->NET Competitive Binding (Mod. Affinity) ReuptakeBlock Inhibition of Reuptake SERT->ReuptakeBlock NET->ReuptakeBlock SynapticCleft Synaptic Cleft Accumulation ReuptakeBlock->SynapticCleft Increased 5-HT / NE Receptors Post-Synaptic Receptors (5-HT2A, Adrenergic) SynapticCleft->Receptors Activation Response Therapeutic Effect (Mood Elevation, Analgesia) Receptors->Response

Caption: Pharmacodynamic pathway showing BBB penetration and dual-transporter inhibition leading to monoaminergic signaling enhancement.

Synthesis & Manufacturing Protocol

For research applications, the synthesis typically follows a reductive amination pathway or a Leuckart-Wallach reaction starting from the corresponding ketone.

Synthetic Pathway

Precursor: 4-Propoxyacetophenone. Reagents: Ammonium formate, HCl (hydrolysis), or Hydroxylamine/H


.
Detailed Experimental Protocol (Reductive Amination)

Objective: Synthesis of [1-(4-Propoxyphenyl)ethyl]amine HCl.

  • Preparation of Oxime:

    • Dissolve 4-Propoxyacetophenone (10 mmol) in Ethanol (50 mL).

    • Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (15 mmol).

    • Reflux for 2-3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Evaporate solvent, extract with DCM, wash with water, and dry over MgSO

      
      . Yields 4-Propoxyacetophenone oxime.
      
  • Reduction to Amine:

    • Dissolve the oxime in dry Methanol (30 mL).

    • Add Raney Nickel (catalytic amount) or Pd/C (10%).

    • Hydrogenate at 50 psi H

      
       pressure for 6 hours.
      
    • Alternative (Chemical Reduction): Treat oxime with LiAlH

      
       in dry THF under N
      
      
      
      atmosphere (Reflux 4h).
  • Salt Formation (Hydrochloride):

    • Filter the catalyst and evaporate the solvent to obtain the free base oil.

    • Dissolve the oil in anhydrous Diethyl Ether.

    • Add 2M HCl in Diethyl Ether dropwise at 0°C with stirring.

    • A white precipitate forms immediately.

    • Filter the solid, wash with cold ether, and recrystallize from Isopropanol/Ether.

Yield: Typically 60-75%. Validation:


H-NMR (DMSO-d

) confirms the doublet at

1.5 ppm (CH

) and quartet at

4.3 ppm (CH-N).

Synthesis Start 4-Propoxyacetophenone Step1 Oximation (NH2OH·HCl, NaOAc) Start->Step1 Inter Oxime Intermediate Step1->Inter Step2 Reduction (H2/Pd-C or LiAlH4) Inter->Step2 Base Free Amine Step2->Base Step3 Salt Formation (HCl/Ether) Base->Step3 Final [1-(4-Propoxyphenyl)ethyl]amine HCl Step3->Final

Caption: Step-wise synthetic workflow from ketone precursor to final hydrochloride salt.

Experimental Validation: Monoamine Uptake Assay

To confirm the mechanism of action, the following in vitro assay is standard for validating SERT/NET inhibition.

Protocol: Synaptosomal Uptake Inhibition

Purpose: Determine IC


 values for 5-HT and NE reuptake.
  • Tissue Preparation:

    • Isolate rat brain cortices (for 5-HT/NE) or striatum (for DA).

    • Homogenize in ice-cold 0.32 M sucrose buffer.

    • Centrifuge (1000 x g, 10 min) to remove debris; use supernatant (synaptosomes).

  • Incubation:

    • Aliquot synaptosomes into 96-well plates.

    • Add test compound ([1-(4-Propoxyphenyl)ethyl]amine HCl) at varying concentrations (

      
       M to 
      
      
      
      M).
    • Incubate at 37°C for 10 minutes.

  • Substrate Addition:

    • Add radiolabeled neurotransmitter: [

      
      H]-5-HT or [
      
      
      
      H]-NE (final conc. 10 nM).
    • Incubate for 5 minutes.

  • Termination & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis:

    • Calculate % inhibition relative to control (vehicle).

    • Plot log-concentration vs. % inhibition to derive IC

      
      .
      

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Desiccate at +4°C. Hygroscopic.

References

  • Smolecule Inc. (2024). Product Data Sheet: [1-(4-Propoxyphenyl)ethyl]amine hydrochloride (CAS 860701-75-3).[3] Retrieved from

  • PubChem Database. (2024).[4][5] Compound Summary: 1-(4-Methoxyphenyl)ethylamine (Analogous Structure Analysis). National Center for Biotechnology Information. Retrieved from

  • Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine analogs at the serotonin transporter. Journal of Medicinal Chemistry. (Contextual grounding for 4-alkoxy-phenethylamine SAR).
  • Sigma-Aldrich. (2024). Safety Data Sheet: (S)-(-)-4-Methoxy-alpha-methylbenzylamine. Retrieved from

Sources

Foundational

[1-(4-Propoxyphenyl)ethyl]amine Hydrochloride and its Structural Analogs: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride and its structural analogs, a class of compounds rooted in the phenethylamine scaffold. Phenethylamines and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride and its structural analogs, a class of compounds rooted in the phenethylamine scaffold. Phenethylamines and their derivatives are of significant interest to the scientific community due to their diverse pharmacological activities, primarily as central nervous system stimulants, entactogens, and hallucinogens.[1] This document will detail the synthesis, chemical properties, and structure-activity relationships (SAR) of these compounds. Furthermore, it will present established experimental protocols for their characterization and evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Phenethylamine Core and the Significance of [1-(4-Propoxyphenyl)ethyl]amine

The phenethylamine backbone, a phenyl ring connected to an amino group by a two-carbon chain, is a fundamental structural motif in a vast array of neuroactive compounds.[1] Modifications to the phenyl ring, the ethyl sidechain, or the amino group can dramatically alter the pharmacological profile of the resulting molecule. [1-(4-Propoxyphenyl)ethyl]amine hydrochloride represents a specific modification, featuring a propoxy group at the para-position of the phenyl ring. This substitution, along with the ethylamine side chain, places it within the broader class of substituted phenethylamines, which have been extensively studied for their interactions with monoamine transporters and receptors.[2][3] Understanding the synthesis and properties of this core molecule is crucial for the rational design and investigation of its structural analogs.

Chemical Identity of the Core Compound
  • IUPAC Name: (2S)-1-(4-propoxyphenyl)propan-2-amine[4]

  • Molecular Formula: C₁₂H₁₉NO[4]

  • Molecular Weight: 193.28 g/mol [4]

The hydrochloride salt is typically used to improve the compound's stability and solubility in aqueous solutions, which is advantageous for experimental and pharmaceutical applications.

Synthetic Pathways to [1-(4-Propoxyphenyl)ethyl]amine and its Analogs

The synthesis of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride and its analogs can be achieved through several established organic chemistry routes. The choice of a specific pathway often depends on the availability of starting materials, desired yield, and the specific structural modifications required.

Reductive Amination of a Ketone Precursor

A common and versatile method for synthesizing amines is the reductive amination of a corresponding ketone.[5][6] This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine, followed by its reduction to the target amine.

Causality: This method is favored for its efficiency and the commercial availability of a wide range of ketone and amine precursors, allowing for the synthesis of a diverse library of analogs. The use of a reducing agent like sodium cyanoborohydride is strategic as it is mild enough to selectively reduce the iminium ion without affecting the ketone starting material.

Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-propoxyphenyl)propan-2-one (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of 1N HCl. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and wash with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with 2N NaOH and extract the product with dichloromethane.

  • Purification and Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting free base in a minimal amount of diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt.

  • Final Product: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield [1-(4-Propoxyphenyl)ethyl]amine hydrochloride.

Reductive_Amination Ketone 1-(4-Propoxyphenyl)propan-2-one Intermediate Iminium Ion Intermediate Ketone->Intermediate Amine Ammonium Acetate Amine->Intermediate ReducingAgent Sodium Cyanoborohydride Product [1-(4-Propoxyphenyl)ethyl]amine Intermediate->Product Reduction HCl_Salt [1-(4-Propoxyphenyl)ethyl]amine Hydrochloride Product->HCl_Salt HCl in Ether

Caption: Reductive amination workflow for synthesizing the target amine.

Synthesis of Analogs through Precursor Modification

Structural analogs can be synthesized by modifying the starting materials. For instance, analogs with different alkoxy groups on the phenyl ring can be prepared by starting with the corresponding 4-alkoxyphenones. Similarly, modifications to the ethylamine side chain can be achieved by using different ketone precursors.

A general approach for synthesizing p-nitrophenyl ethylamine hydrochloride involves amido protection, nitration, and deprotection.[7] This highlights a common strategy in multi-step synthesis where functional groups are protected to allow for selective reactions elsewhere in the molecule.

Structure-Activity Relationships (SAR)

The pharmacological activity of phenethylamines is highly dependent on their chemical structure.[1] Understanding the SAR is critical for designing new compounds with desired properties.

Phenyl Ring Substitutions
  • Position of Substitution: Substitutions at the 2, 4, and 5 positions of the phenyl ring are common in psychoactive phenethylamines.[8]

  • Nature of the Substituent: The size and electronic properties of the substituent at the 4-position can significantly influence activity. For instance, in simple phenethylamines, increasing the size of the 4-substituent can lead to a decrease in functional activity.[9] The introduction of a 4-propoxy group, as in the core compound, is a key structural feature that modulates its interaction with biological targets.

  • Alkoxy Groups: The presence of methoxy or other alkoxy groups on the phenyl ring is a common feature of many psychedelic phenethylamines, such as mescaline and the 2C series of compounds.[10][11] These groups are thought to influence the compound's affinity and efficacy at serotonin receptors, particularly the 5-HT₂A receptor.

Side Chain Modifications
  • Alpha-Methylation: The addition of a methyl group at the alpha position of the ethylamine side chain (as in amphetamine) generally increases the compound's stimulant properties and metabolic stability.

  • Beta-Ketonation: The presence of a ketone at the beta position creates a cathinone derivative. Substituted cathinones are a large class of psychoactive substances with complex SARs.[2][3]

Amino Group Substitutions
  • N-Alkylation: Substitution on the amino group can also modulate activity. For example, N-benzyl substitution of some phenethylamines has been shown to increase binding affinity at 5-HT₂A receptors.[9]

Structural Modification General Effect on Activity Example Analogs
Varying the 4-alkoxy groupModulates potency and selectivity4-methoxy, 4-ethoxy analogs
Alpha-methylationIncreases stimulant properties1-(4-Propoxyphenyl)propan-2-amine
Beta-ketonationCreates cathinone derivatives1-(4-Propoxyphenyl)-1-oxo-2-aminopropane
N-alkylationCan increase receptor affinityN-methyl-[1-(4-Propoxyphenyl)ethyl]amine

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compounds. Chiral amines, such as [1-(4-Propoxyphenyl)ethyl]amine, require specific analytical techniques to resolve and quantify the enantiomers, as different enantiomers can have distinct pharmacological and toxicological profiles.[12][13]

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the amine and ether linkages.

Chromatographic Techniques for Chiral Separation

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[14][15]

Experimental Protocol: Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD).

  • Mobile Phase Optimization: A typical mobile phase consists of a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) for basic compounds. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.

  • Data Interpretation: The two enantiomers will appear as separate peaks with different retention times. The peak area can be used to determine the enantiomeric excess (ee) of the sample.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve sample in mobile phase Inject Inject sample Dissolve->Inject Separate Separate enantiomers on chiral column Inject->Separate Detect Detect with UV detector Separate->Detect Chromatogram Generate chromatogram Detect->Chromatogram Quantify Quantify peak areas Chromatogram->Quantify Calculate_ee Calculate enantiomeric excess Quantify->Calculate_ee

Caption: Workflow for chiral separation using HPLC.

Pharmacological and Toxicological Considerations

Substituted phenethylamines can exhibit a range of pharmacological effects, including stimulant, hallucinogenic, and empathogenic properties.[16][17] These effects are primarily mediated by their interactions with monoamine transporters (for dopamine, norepinephrine, and serotonin) and serotonin receptors.[2][3]

Potential Mechanisms of Action
  • Transporter Inhibition and Release: Many phenethylamines act as releasing agents or reuptake inhibitors at monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters.[3]

  • Receptor Agonism: Psychedelic phenethylamines are typically agonists or partial agonists at the serotonin 5-HT₂A receptor.[18][19]

Toxicology

The toxicology of novel phenethylamine derivatives is often not well-characterized. Common adverse effects associated with this class of compounds can include sympathomimetic and serotonergic toxicities, presenting with symptoms such as hypertension, tachycardia, hyperthermia, agitation, and seizures.[16][17][[“]] Therefore, rigorous preclinical toxicological evaluation is a critical step in the development of any new therapeutic agent based on this scaffold.

Conclusion and Future Directions

[1-(4-Propoxyphenyl)ethyl]amine hydrochloride and its structural analogs represent a fertile ground for medicinal chemistry research. The versatility of the phenethylamine scaffold allows for the creation of a wide range of compounds with diverse pharmacological profiles. By systematically exploring the structure-activity relationships, researchers can design novel molecules with improved potency, selectivity, and safety profiles for potential therapeutic applications. Future research in this area will likely focus on the development of analogs with more specific receptor and transporter interactions to minimize off-target effects and enhance therapeutic efficacy. The detailed synthetic and analytical protocols provided in this guide serve as a foundational resource for scientists and researchers embarking on the exploration of this fascinating class of compounds.

References

  • Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Kristensen, J. L., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2(5), 247-255. Available at: [Link]

  • ResearchGate. SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Available at: [Link]

  • Bunsen Murra Labs. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. Available at: [Link]

  • Molecules. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]

  • ResearchGate. Chiral Amine Synthesis. Methods, Developments and Applications. Available at: [Link]

  • Journal of Medicinal Chemistry. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Available at: [Link]

  • PubChem. (2S)-1-(4-propoxyphenyl)propan-2-amine. Available at: [Link]

  • The Journal of Pharmacology and Experimental Therapeutics. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Available at: [Link]

  • Journal of Medical Toxicology. (2015). 2C or not 2C: phenethylamine designer drug review. Available at: [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • University of Virginia School of Medicine. Phenethylamines. Available at: [Link]

  • Frontiers in Pharmacology. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Available at: [Link]

  • Pharmaceuticals. (2021). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Available at: [Link]

  • Wikipedia. Substituted phenethylamine. Available at: [Link]

  • Molecules. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • International Journal of Molecular Sciences. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

  • Frontiers in Psychiatry. (2021). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Available at: [Link]

  • Biomolecules & Therapeutics. (2017). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Available at: [Link]

  • Molecules. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Available at: [Link]

  • United Nations Office on Drugs and Crime. Details for Phenethylamines. Available at: [Link]

  • Chemical Reviews. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available at: [Link]

  • Consensus. Phenethylamine Toxicity and Adverse Effects. Available at: [Link]

  • Addiction Biology. (2021). Behavioral effects of four novel synthetic cathinone analogs in rodents. Available at: [Link]

  • Journal of Medicinal Chemistry. (1991). 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • ResearchGate. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Available at: [Link]

  • Semantic Scholar. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Available at: [Link]

  • OUCI. Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: ,α-DEPEA and DPIA. Available at: [Link]

  • ResearchGate. 2C or Not 2C: Phenethylamine Designer Drug Review. Available at: [Link]

  • Neuropharmacology. (2017). Neuropharmacology of Synthetic Cathinones. Available at: [Link]

  • Journal of Medicinal Chemistry. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Available at: [Link]

  • ResearchGate. Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. Available at: [Link]

Sources

Exploratory

Biological Activity of Substituted Phenylethylamine Derivatives

Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The phenylethylamine (PEA) scaffold represents one of the most privileged and versat...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The phenylethylamine (PEA) scaffold represents one of the most privileged and versatile chemical templates in neuropharmacology. Its structural simplicity—a phenyl ring connected to an amino group via a two-carbon ethyl bridge—belies its capacity to modulate a vast array of monoaminergic targets. By altering substitution patterns on the aromatic ring, the ethyl chain, or the nitrogen atom, the biological activity can be toggled between psychostimulant (dopamine/norepinephrine releaser), entactogen (serotonin releaser), and psychedelic (5-HT2A receptor agonist) profiles.

This guide analyzes the structure-activity relationships (SAR) governing these transitions, details the molecular mechanisms of action (including the critical role of TAAR1), and provides validated experimental protocols for assessing these activities.

Structural Fundamentals & Chemical Space

The PEA pharmacophore mimics endogenous trace amines and neurotransmitters (dopamine, norepinephrine, serotonin). The biological activity is strictly governed by the steric and electronic properties of substituents at specific positions.

The Pharmacophore

The core structure consists of a benzene ring (positions 2–6), an ethyl side chain (


 and 

carbons), and a terminal amine.
  • Alpha (

    
    ) Carbon:  Substitution here (e.g., methyl group) introduces chirality and blocks metabolism by Monoamine Oxidase (MAO), significantly extending half-life and oral bioavailability.
    
  • Beta (

    
    ) Carbon:  Hydroxylation (e.g., ephedrine) or ketonization (e.g., cathinones) increases polarity, reducing blood-brain barrier (BBB) penetration relative to the parent alkane, often shifting selectivity toward norepinephrine release.
    
  • Aromatic Ring: The specific pattern of electron-donating (methoxy) or lipophilic (halogen/alkyl) groups dictates receptor affinity. The 2,5-dimethoxy pattern is a hallmark of high-affinity 5-HT2A agonists.

Visualization: Structure-Activity Logic

The following diagram maps specific structural modifications to their resulting pharmacological phenotype.

PEA_SAR PEA_Core Phenylethylamine (PEA) Scaffold Alpha_Me Alpha-Methylation (Amphetamines) PEA_Core->Alpha_Me Ring_Sub Ring Substitution (2,5-dimethoxy-4-X) PEA_Core->Ring_Sub N_Sub N-Substitution (N-Benzyl / NBOMe) PEA_Core->N_Sub Beta_Sub Beta-Ketone (Cathinones) PEA_Core->Beta_Sub MAO_Block MAO Resistance & Increased Potency Alpha_Me->MAO_Block HT2A_Agonism High 5-HT2A Affinity (Psychedelic) Ring_Sub->HT2A_Agonism Super_Agonist Super-Potent 5-HT2A Agonism N_Sub->Super_Agonist If N-benzyl Polarity Reduced BBB Penetration Increased NET Selectivity Beta_Sub->Polarity

Figure 1: Network of structural modifications on the PEA scaffold and their direct pharmacological consequences.

Mechanisms of Action

Substituted PEAs generally act through two distinct, often competing, mechanisms: Monoamine Transporter function modulation and G-Protein Coupled Receptor (GPCR) agonism.

Transporter-Mediated Release (Psychostimulants)

Agents like amphetamine and methamphetamine act as substrates for the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

  • Uptake: The drug is transported into the cytosol via DAT.

  • VMAT2 Inhibition: Inside the neuron, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and causing neurotransmitter leakage from vesicles into the cytosol.

  • TAAR1 Activation: Intracellular PEAs bind to the Trace Amine-Associated Receptor 1 (TAAR1) located on the intracellular membrane.

  • Efflux: TAAR1 signaling (via PKA/PKC) phosphorylates DAT, triggering a conformational shift that reverses the transporter, pumping dopamine out of the cell into the synapse.

5-HT2A Receptor Agonism (Psychedelics)

Agents with specific ring substitutions (e.g., 2C-B, DOI) bind directly to the orthosteric site of the 5-HT2A receptor.

  • Signaling: Activation recruits Gq/11 proteins, stimulating Phospholipase C (PLC), increasing IP3, and releasing intracellular Calcium (

    
    ).[1]
    
  • Functional Selectivity: Substituted PEAs (especially N-benzyl derivatives like NBOMes) often stabilize specific receptor conformations that favor Arrestin recruitment or specific G-protein pathways different from endogenous serotonin.

Visualization: Synaptic Signaling Pathways

Synaptic_Mechanism cluster_presynaptic Presynaptic Terminal (Dopaminergic) cluster_postsynaptic Postsynaptic Neuron (Serotonergic) Amphetamine Amphetamine (Substrate) DAT DAT (Transporter) Amphetamine->DAT Entry VMAT2 VMAT2 Amphetamine->VMAT2 Disrupts pH TAAR1 Intracellular TAAR1 Amphetamine->TAAR1 Agonism DAT->Amphetamine Intracellular DA_Vesicle Dopamine Vesicle VMAT2->DA_Vesicle Leakage Cytosolic_DA Cytosolic DA Surge DA_Vesicle->Cytosolic_DA Cytosolic_DA->DAT Efflux to Synapse TAAR1->DAT Phosphorylation/Reversal Psychedelic 2C-x / DOx HT2A 5-HT2A Receptor Psychedelic->HT2A Binding Gq Gq Protein HT2A->Gq Coupling PLC PLC Activation Gq->PLC Ca_Release Ca2+ Release PLC->Ca_Release

Figure 2: Dual-mechanism pathways showing Presynaptic DA release (top) and Postsynaptic 5-HT2A activation (bottom).

Detailed Structure-Activity Relationships (SAR)

The 2,5-Dimethoxy Pattern

The most critical determinant for psychedelic activity in PEAs is the substitution at the 2 and 5 positions of the phenyl ring, typically with methoxy groups (-OCH3).

  • Mechanism: These groups create an electronic landscape that mimics the indole ring of serotonin (5-HT), allowing the phenyl ring to dock into the receptor's orthosteric site.

  • The "4-Position" Rule: The potency of 2,5-dimethoxy-PEAs is linearly correlated with the lipophilicity and size of the substituent at the 4-position.

    • H (2C-H): Low potency.[2]

    • Br (2C-B): High potency.

    • Propyl (DOPr): Very high potency.

    • Explanation: A hydrophobic pocket in the 5-HT2A receptor accommodates the 4-substituent. Bulky, lipophilic groups fill this pocket, stabilizing the active conformation.

N-Benzylation (The NBOMe Series)

Adding a 2-methoxybenzyl group to the nitrogen of a 2C-x compound (e.g., 25I-NBOMe) results in a dramatic increase in affinity (Ki often < 1 nM).

  • Causality: The N-benzyl group engages a secondary hydrophobic binding pocket near the extracellular loop of the 5-HT2A receptor, acting as a "lid" that traps the ligand in the active site, leading to super-agonist properties.

Alpha-Methylation (Amphetamines vs. Phenethylamines)

Adding a methyl group at the alpha carbon converts a standard PEA (e.g., 2C-B) into its amphetamine homolog (e.g., DOB).

  • Effect: While this increases metabolic stability and duration of action, it often slightly reduces receptor affinity due to steric clash, but significantly enhances uptake at monoamine transporters.

Experimental Protocols

Protocol A: Radioligand Binding Assay (5-HT2A)

Objective: Determine the affinity (


) of a novel PEA derivative for the 5-HT2A receptor.
Self-Validation:  Use of both agonist ([125I]-DOI) and antagonist ([3H]-Ketanserin) radioligands allows differentiation between agonist and antagonist binding states.
  • Membrane Preparation:

    • Transfect HEK293 cells with human 5-HT2A cDNA.[1]

    • Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation:

    • Total Binding: 100 µL membrane prep + 50 µL radioligand ([3H]-Ketanserin, ~2 nM final).

    • Non-Specific Binding: Add 50 µL of 10 µM Methysergide (saturating concentration).

    • Experimental: Add 50 µL of test PEA compound (concentration range

      
       to 
      
      
      
      M).
    • Incubate at 37°C for 60 minutes (equilibrium).

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filter).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Count radioactivity via liquid scintillation.[3]

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Synaptosomal Monoamine Release Assay

Objective: Differentiate between a reuptake inhibitor and a substrate-based releaser. Self-Validation: The assay must include a "calcium-free" control to distinguish exocytotic release from transporter-mediated reversal.

  • Synaptosome Isolation:

    • Homogenize rat striatal tissue in 0.32 M sucrose.

    • Centrifuge (1,000 x g, 10 min) to remove debris. Supernatant is S1.

    • Centrifuge S1 (12,000 x g, 20 min). Pellet (P2) contains synaptosomes.[4]

  • Loading:

    • Resuspend P2 in Krebs-Ringer buffer.

    • Incubate with [3H]-Dopamine (10 nM) for 15 min at 37°C to load synaptosomes.

  • Release Phase:

    • Wash synaptosomes to remove extracellular [3H]-DA.

    • Aliquot into superfusion chambers.

    • Treatment: Perfuse with buffer containing test PEA compound.

    • Control: Perfuse with buffer containing a pure uptake blocker (e.g., Nomifensine).

  • Quantification:

    • Collect superfusate fractions every 2 minutes.

    • Lyse synaptosomes at the end to determine remaining radioactivity.

    • Result Interpretation: If the PEA causes efflux above baseline that is blocked by an uptake inhibitor (which prevents the PEA from entering the transporter), it is a substrate-releaser.

Summary of Quantitative Data

The following table summarizes the activity profiles of key reference compounds.

CompoundClass5-HT2A Affinity (

)
DAT Activity (

)
Primary Effect
Amphetamine Releaser> 10,000 nM~50 nM (Release)Psychostimulant
Mescaline Psychedelic~3,000 nMInactiveMild Psychedelic
2C-B Psychedelic~1-5 nMInactivePsychedelic
25I-NBOMe Super-Agonist0.04 nMInactivePotent Psychedelic
MDMA EntactogenLow Affinity~100 nM (SERT pref.)Empathogen

References

  • Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Source: PubMed / NIH URL:[Link]

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Source: PubMed Central (PMC) URL:[Link]

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Source: Frontiers in Neuroscience URL:[Link]

  • Chemistry and Structure-Activity Relationships of Psychedelics. (David E. Nichols) Source: PubMed URL:[5][6][Link]]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Source: PubMed URL:[5][6][Link]

  • Release of [3H]dopamine and [3H]2-phenylethylamine from rat brain cortical synaptosomes. Source: ResearchGate URL:[7][Link]

Sources

Foundational

Analytical Strategy for [1-(4-Propoxyphenyl)propyl]amine Hydrochloride

Comparative Guide to Chiral Resolution & Purity Profiling Executive Summary & Molecular Context[1] [1-(4-Propoxyphenyl)propyl]amine hydrochloride (PPPA-HCl) represents a critical class of chiral benzylic amines often uti...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide to Chiral Resolution & Purity Profiling

Executive Summary & Molecular Context[1]

[1-(4-Propoxyphenyl)propyl]amine hydrochloride (PPPA-HCl) represents a critical class of chiral benzylic amines often utilized as building blocks for serotonin reuptake inhibitors (SSRIs) and substituted amphetamine analogs. Structurally, it consists of a propyl chain bearing a primary amine at the benzylic (C1) position, attached to a para-propoxy-substituted phenyl ring.

Critical Quality Attributes (CQAs):

  • Enantiomeric Purity: As a chiral center exists at C1, the biological activity is likely stereospecific (typically the (

    
    )-enantiomer is the active pharmacophore in this class).
    
  • Salt Stoichiometry: Confirmation of the mono-hydrochloride form.

  • Related Substances: Detection of the ketone precursor (4'-propoxypropiophenone) and des-propoxy impurities.

This guide objectively compares Chiral HPLC (the industry gold standard) against Capillary Electrophoresis (CE) (the high-efficiency alternative) and GC-FID (for volatile impurity profiling), providing actionable protocols for immediate implementation.

Comparative Analysis: Chiral Resolution Techniques

The separation of the (


) and (

) enantiomers of PPPA-HCl is the most challenging analytical hurdle.
Method A: Normal-Phase Chiral HPLC (Recommended)

Mechanism: Uses polysaccharide-based stationary phases (Amylose or Cellulose derivatives) where the amine interacts via hydrogen bonding and


-

stacking within the chiral cavity.
  • Pros: Robust, high loadability (useful for semi-prep), direct injection of salt (with additives), excellent reproducibility.

  • Cons: High consumption of organic solvents (Hexane/IPA), expensive columns.

Method B: Capillary Electrophoresis (CE) with Cyclodextrins

Mechanism: Differential inclusion complexation of the enantiomers into a cyclodextrin (e.g.,


-CD) added to the background electrolyte.
  • Pros: Extremely low solvent cost ("Green Chemistry"), high theoretical plate count (

    
    ), rapid method development.
    
  • Cons: Lower sensitivity (LOD) compared to HPLC, injection precision can be lower, capillary clogging risks with sticky amine salts.

Performance Metrics Comparison
FeatureChiral HPLC (Amylose-based)Capillary Electrophoresis (

-CD)
Resolution (

)
High (

typical)
Moderate to High (

)
Sensitivity (LOD)


Analysis Time 15–25 mins8–12 mins
Cost per Run High (Solvents)Low (Buffer only)
Robustness Excellent (QC Ready)Moderate (R&D preferred)
Detailed Experimental Protocols
Protocol 1: High-Resolution Chiral HPLC (The "Gold Standard")

Rationale: The primary amine functionality of PPPA-HCl tends to tail on silica supports. The addition of Diethylamine (DEA) is strictly required to mask silanol groups. An Amylose tris(3,5-dimethylphenylcarbamate) phase is selected for its superior recognition of benzylic amines.

Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent). Column: Chiralpak AD-H or EnantioPak Y3 (250 mm x 4.6 mm, 5


m).

Method Parameters:

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Pre-mix DEA into the IPA before adding Hexane to ensure miscibility.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Isocratic).

  • Detection: UV @ 225 nm (Maximal absorption of the propoxy-benzene chromophore).

  • Sample Prep: Dissolve 1.0 mg PPPA-HCl in 1 mL of Mobile Phase. Sonicate for 5 mins. If the salt does not fully dissolve, add 1 drop of Ethanol.

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    
    between enantiomers.[1]
Protocol 2: Achiral Purity by GC-FID (Volatiles & Process Impurities)

Rationale: While HPLC handles the salt, GC is superior for detecting residual solvents (Propyl bromide, Ethanol) and non-polar synthetic intermediates (4-propoxypropiophenone) that might lack strong UV chromophores or co-elute in HPLC.

Sample Preparation (Free-Basing Step):

  • Critical Step: GC cannot analyze salts directly.

  • Mix 10 mg PPPA-HCl with 1 mL 1N NaOH and 1 mL Dichloromethane (DCM).

  • Vortex for 1 minute; allow layers to separate.

  • Inject the bottom organic layer (DCM).

Method Parameters:

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25

    
    m).
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Detector: FID @ 300°C.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for releasing a batch of PPPA-HCl, integrating both achiral and chiral techniques.

AnalyticalWorkflow Start Crude PPPA-HCl Batch Step1 1. Solubility & Appearance (Visual Inspection) Start->Step1 Step2 2. Achiral Purity Check (GC-FID or RP-HPLC) Step1->Step2 Decision1 Purity > 98%? Step2->Decision1 Fail1 Reject / Recrystallize Decision1->Fail1 No Step3 3. Chiral Purity Analysis (Normal Phase Chiral HPLC) Decision1->Step3 Yes Decision2 ee > 99%? Step3->Decision2 Fail2 Reject / Chiral Resolution Decision2->Fail2 No Step4 4. Solid State Characterization (XRD / FTIR for Salt Form) Decision2->Step4 Yes Release Release Batch Step4->Release

Figure 1: Integrated Analytical Workflow for PPPA-HCl Quality Control.

Mechanistic Insight: Chiral Recognition

To understand why the recommended HPLC protocol works, we must look at the "Three-Point Interaction" model required for chiral recognition on polysaccharide columns.

ChiralMechanism Selector Amylose Stationary Phase (Chiral Cavity) Analyte PPPA (S-Enantiomer) Interaction1 H-Bonding (NH2 to Carbamate) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Ring) Analyte->Interaction2 Interaction3 Steric Fit (Propyl Chain) Analyte->Interaction3 Interaction1->Selector Interaction2->Selector Interaction3->Selector

Figure 2: Three-Point Interaction Model. The specific geometry of the S-enantiomer allows simultaneous H-bonding and Pi-stacking within the amylose groove, increasing retention time compared to the R-enantiomer.

References
  • Aturki, Z., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Electrophoresis. Retrieved from [Link]

  • Mandrioli, R., et al. (2006). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PubChem. (2025).[2][3][4] Compound Summary: (2-Phenylpropyl)(propyl)amine hydrochloride.[4] National Library of Medicine.[4] Retrieved February 2, 2026, from [Link]

Sources

Exploratory

Technical Analysis: [1-(4-Propoxyphenyl)ethyl]amine Hydrochloride

This technical guide details the structural characterization of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride , a specific -methylbenzylamine derivative often utilized as a chiral building block or intermediate in medici...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride , a specific


-methylbenzylamine derivative often utilized as a chiral building block or intermediate in medicinal chemistry.

[1]

Executive Summary & Compound Profile

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (


H NMR) profile for [1-(4-Propoxyphenyl)ethyl]amine hydrochloride. As a para-substituted 

-methylbenzylamine, this compound exhibits a distinct AA'BB' aromatic system and a characteristic propyl ether chain.
  • IUPAC Name: 1-(4-propoxyphenyl)ethanamine hydrochloride[1]

  • CAS Number: 860701-75-3[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 215.72 g/mol [1]

  • Core Utility: Chiral resolution agent, API intermediate (adrenergic analogs).

Structural Context & Synthesis Logic

To interpret the NMR spectrum accurately, one must understand the synthetic origin. The most common route is the Reductive Amination of 4-propoxyacetophenone. This context highlights potential impurities (unreacted ketone) that researchers must identify in the spectrum.

Synthesis Pathway (Graphviz Visualization)

The following diagram illustrates the reductive amination pathway and the resulting proton environments.

SynthesisPath Ketone 4-Propoxyacetophenone (Precursor) Step1 NH2OH / NH4OAc Ketone->Step1 Intermediate Oxime / Imine Intermediate Step2 Reduction (H2/Pd-C or NaBH4) Intermediate->Step2 Product [1-(4-Propoxyphenyl)ethyl]amine HCl (Target) Step3 HCl (g) in Et2O (Salt Formation) Product->Step3 Precipitation Step1->Intermediate Step2->Product

Figure 1: Reductive amination pathway from the acetophenone precursor to the hydrochloride salt.

1H NMR Data Interpretation

The following data represents the spectral profile in DMSO-


 .
Note on Solvent Choice: DMSO-

is preferred over

or

for the hydrochloride salt because it prevents rapid exchange of the ammonium (

) protons, allowing them to be visualized as a broad singlet.
Predicted Signal Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
8.30 - 8.50 Broad Singlet3H

Ammonium protons (Salt form)
7.35 Doublet (

Hz)
2HAr-H (meta)Aromatic Ring (AA'BB' system)
6.92 Doublet (

Hz)
2HAr-H (ortho)Aromatic Ring (Adjacent to O-Propoxy)
4.28 Quartet (

Hz)
1H

-N
Benzylic methine
3.90 Triplet (

Hz)
2H

Propoxy ether linkage
1.72 Sextet/Multiplet2H

Propyl chain (middle methylene)
1.48 Doublet (

Hz)
3H

Methyl group (attached to benzylic C)
0.98 Triplet (

Hz)
3H

Terminal methyl of propoxy chain
Detailed Mechanistic Analysis
  • The Ammonium Head (

    
     ppm): 
    In the free base, the amine protons would appear upfield (~1.5 ppm). However, the HCl salt protonates the nitrogen, descreening the protons and shifting them significantly downfield. This peak will disappear upon addition of 
    
    
    
    (Deuterium Exchange).
  • The Aromatic Region (

    
     ppm): 
    The 4-propoxy group is an electron-donating group (EDG). This creates a shielding effect on the ortho protons (relative to the oxygen), pushing them upfield to ~6.92 ppm. The meta protons are less shielded, appearing at ~7.35 ppm. This creates the classic "roofing" effect of an AA'BB' system.
    
  • The Chiral Center (

    
     ppm): 
    The benzylic proton is coupled to the adjacent methyl group (
    
    
    
    ), resulting in a quartet. Its position is heavily influenced by the electron-withdrawing ammonium group and the aromatic ring current.

Experimental Protocol: The "Salt Break" Validation

Step-by-Step Methodology
  • Dissolution: Dissolve 20 mg of the target HCl salt in 1.0 mL of

    
    . Run an initial NMR (Spectrum A). Note: The NH3+ peak will be absent due to exchange.
    
  • Basification: Add 100

    
    L of 
    
    
    
    (40% in
    
    
    ) directly to the NMR tube. Shake gently.
  • Extraction: Add 0.6 mL of

    
     to the tube and shake vigorously to extract the free base into the organic layer. Allow layers to separate.[2]
    
  • Acquisition: Run the NMR on the bottom (

    
    ) layer (Spectrum B).
    

Expected Result:

  • Spectrum A (

    
    ):  Shows water-soluble salt signals.
    
  • Spectrum B (

    
    ):  Shows the Free Base . The benzylic quartet will shift upfield (from ~4.3 to ~4.0 ppm) because the electron-withdrawing HCl is removed. This shift confirms the identity of the amine core.
    
Workflow Visualization

Protocol Start Sample: 20mg HCl Salt D2O_Run Dissolve in D2O (Spectrum A: Salt) Start->D2O_Run Basify Add NaOD + CDCl3 (In-situ Free Basing) D2O_Run->Basify Extract Phase Separation Basify->Extract CDCl3_Run Acquire Organic Layer (Spectrum B: Free Base) Extract->CDCl3_Run

Figure 2: In-situ "Salt Break" protocol for validating amine salt identity.

Troubleshooting & Impurity Profiling

When analyzing the raw data, look for these common specific impurities:

  • Precursor Ketone (4-Propoxyacetophenone):

    • Indicator: A sharp singlet at ~2.55 ppm . This represents the methyl ketone group (

      
      ). If this exists, the reductive amination was incomplete.
      
  • Residual Ethanol/Isopropanol:

    • Indicator: Triplet at 1.05 ppm / Quartet at 3.6 ppm (Ethanol) often trapped in the crystal lattice of the HCl salt.

  • Hydrolysis Products:

    • If the propoxy group cleaves (rare, requires strong acid/heat), you will see a phenolic proton signal (broad singlet >9.0 ppm) and loss of the propyl chain signals.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11534346, [1-(4-Propoxyphenyl)ethyl]amine hydrochloride. Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Process Design for [1-(4-Propoxyphenyl)ethyl]amine Hydrochloride

Executive Summary Compound: [1-(4-Propoxyphenyl)ethyl]amine hydrochloride CAS: 860701-75-3 Molecular Formula: C₁₁H₁₈ClNO Classification: Chiral Phenethylamine Derivative / API Intermediate This guide addresses the solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: [1-(4-Propoxyphenyl)ethyl]amine hydrochloride CAS: 860701-75-3 Molecular Formula: C₁₁H₁₈ClNO Classification: Chiral Phenethylamine Derivative / API Intermediate

This guide addresses the solubility behavior of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride, a critical intermediate in the synthesis of neuroactive pharmaceuticals. While specific solubility datasets for this proprietary intermediate are rarely published in open literature, its physicochemical behavior is highly predictable based on its structural homology to other 4-alkoxy-phenethylamine salts.

As a Senior Application Scientist, I have structured this guide to serve as both a predictive landscape of its solubility profile and a rigorous protocol for experimentally validating these values. This data is foundational for designing efficient crystallization, purification, and formulation processes.

Part 1: The Solubility Landscape (Predictive Analysis)

Structural Determinants

The solubility of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride is governed by two competing structural domains:

  • Ionic Head Group (Hydrophilic): The ethylamine hydrochloride moiety (

    
    ) provides high lattice energy and strong interactions with polar protic solvents via hydrogen bonding.
    
  • Lipophilic Tail (Hydrophobic): The 4-propoxyphenyl group introduces significant non-polar character, reducing solubility in water compared to its methoxy analogs but enhancing compatibility with moderately polar organic solvents.

Predicted Solubility Ranking

Based on the "like dissolves like" principle and data from homologous phenethylamines (e.g., 1-(4-methoxyphenyl)ethylamine HCl), the expected solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Dissolution
Polar Protic Methanol, Ethanol High (>100 mg/mL) Strong H-bonding solvation of the ammonium chloride salt.
Polar Protic Water High Ion-dipole interactions; however, the propoxy tail may induce micelle-like aggregation at high concentrations.
Polar Aprotic DMSO, DMF High High dielectric constant stabilizes the ionic pair.
Secondary Alcohols Isopropanol (IPA) Moderate Reduced polarity compared to EtOH; ideal for cooling crystallization.
Polar Aprotic Acetone, Acetonitrile Low to Moderate Poor solvation of the chloride anion; typically exhibits a steep temperature-solubility curve.
Non-Polar Ethyl Acetate, Toluene Very Low (<5 mg/mL) Lack of H-bonding donors; excellent candidates for anti-solvents.
Alkanes Hexane, Heptane Insoluble Complete immiscibility with the ionic salt lattice.

Part 2: Experimental Protocols (Validation)

To generate the precise data required for process scale-up, you must perform a dynamic solubility determination. The Laser Monitoring Observation Technique is the industry standard for its high accuracy and ability to detect the metastable zone width (MSZW).

Protocol A: Dynamic Laser Monitoring Method

Objective: Determine the saturation temperature (


) for known mass fractions.
  • Preparation: Weigh a precise amount of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup: Equip the vessel with a mechanical stirrer (200 rpm), a precision thermometer (

    
    ), and a laser transmittance probe.
    
  • Dissolution: Heat the mixture to

    
     (approx. 10 K above expected dissolution) until the laser transmittance reaches 100% (clear solution).
    
  • Cooling: Lower the temperature at a controlled rate (e.g.,

    
    ).
    
  • Detection: Record the temperature (

    
    ) where laser transmittance drops significantly (nucleation).
    
  • Re-heating: Heat the suspension slowly (

    
    ). Record the temperature (
    
    
    
    ) where transmittance returns to 100% (dissolution point).
  • Iteration: Repeat for mole fractions ranging from 0.005 to 0.15 across the temperature range of 278.15 K to 323.15 K.

Workflow Visualization

The following diagram outlines the logical flow for determining and validating solubility data.

SolubilityWorkflow Start Start: Define Solvent System Prep Sample Preparation (Gravimetric Weighing) Start->Prep Heat Heating Phase (Dissolution) Prep->Heat Laser Laser Transmittance Monitoring Heat->Laser Clear Solution Clear? (Transmittance = 100%) Laser->Clear Clear->Heat No Cool Controlled Cooling (0.1 K/min) Clear->Cool Yes Nucleation Detect Nucleation Point (T_nuc) Cool->Nucleation Reheat Slow Re-heating (Determine T_sat) Nucleation->Reheat Record Record Solubility Data (x_i vs T) Reheat->Record Model Thermodynamic Modeling (Apelblat/Van't Hoff) Record->Model

Caption: Workflow for dynamic solubility determination using laser transmittance to identify saturation (


) and nucleation (

) points.

Part 3: Thermodynamic Modeling

Once experimental data (


 vs 

) is collected, it must be correlated to standard thermodynamic models to allow for interpolation during process design.
Modified Apelblat Equation

This semi-empirical model is most accurate for correlating solubility data of amine salts in pure solvents.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis.
    
Van't Hoff Analysis

To understand the energetics of dissolution (critical for heat transfer calculations in reactors):



  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of dissolution).
    
  • Intercept:

    
     (Entropy of dissolution).
    

Interpretation:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with temperature). This is expected for [1-(4-Propoxyphenyl)ethyl]amine hydrochloride.[1]
    
  • Steep Slope: Indicates high sensitivity to temperature, suggesting cooling crystallization is a viable purification method.

Part 4: Application in Process Design

Crystallization Strategy

Based on the physicochemical properties of the propoxy-substituted amine salt, the following crystallization strategies are recommended:

  • Cooling Crystallization (Preferred):

    • Solvent: Isopropanol (IPA) or Ethanol.

    • Rationale: These solvents typically show a steep solubility curve for amine hydrochlorides. Dissolve at 60°C, cool to 5°C. The propoxy tail ensures the compound is not too soluble at low temperatures, maximizing yield.

  • Anti-Solvent Crystallization:

    • Primary Solvent: Methanol (High solubility).

    • Anti-Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).

    • Rationale: If the compound is heat-sensitive, dissolve in minimal Methanol at room temperature and slowly add Ethyl Acetate to induce precipitation.

Process Flow Diagram

ProcessFlow Crude Crude Intermediate (Solid) Dissolve Dissolution (Reflux in IPA) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (60°C -> 5°C) Filter->Cool Isolate Centrifugation & Washing (Cold IPA) Cool->Isolate Dry Vacuum Drying (40°C) Isolate->Dry Product Pure API Intermediate (>99.5%) Dry->Product

Caption: Recommended cooling crystallization process flow for purification of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The authoritative text on industrial crystallization and solubility measurement).

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Fundamental principles of solubility for pharmaceutical salts).
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics.
  • PubChem Compound Summary. (2024). [1-(4-Propoxyphenyl)ethyl]amine hydrochloride (CAS 860701-75-3).[1] National Center for Biotechnology Information.

  • Smolecule. (2024). Product Information: [1-(4-Propoxyphenyl)ethyl]amine hydrochloride.[1] (Verification of compound identity and salt form utility).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Chiral Amines Using Omega-Transaminases

Topic: Application of Omega-Transaminase ( -TA) in Chiral Amine Synthesis Content Type: Detailed Application Notes and Protocols [1][2] Introduction & Mechanistic Grounding Chiral amines represent a structural motif in a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Omega-Transaminase (


-TA) in Chiral Amine Synthesis
Content Type:  Detailed Application Notes and Protocols

[1][2]

Introduction & Mechanistic Grounding

Chiral amines represent a structural motif in approximately 40% of small-molecule pharmaceuticals. While transition-metal catalysis (e.g., Rh-catalyzed hydrogenation) has historically dominated this field,


-transaminases (

-TAs) have emerged as the superior alternative for generating high enantiopurity (>99% ee) under mild conditions. Unlike

-transaminases, which require a carboxylic acid moiety on the substrate,

-TAs accept aliphatic and aromatic ketones, making them versatile for drug synthesis.
The Ping-Pong Bi-Bi Mechanism

To design effective protocols, one must understand the underlying kinetics.


-TAs operate via a Ping-Pong Bi-Bi mechanism  dependent on the cofactor Pyridoxal-5'-phosphate (PLP).[1] The reaction is not a direct transfer but a two-step shuttle:
  • Oxidative Deamination: The amine donor transfers an amino group to the enzyme-bound PLP, generating a ketone byproduct and the aminated cofactor (Pyridoxamine-5'-phosphate, PMP).

  • Reductive Amination: The PMP transfers the amino group to the prochiral ketone substrate, releasing the chiral amine product and regenerating PLP.

TransaminaseMechanism E_PLP Enzyme-PLP (Resting State) Complex1 [E-PLP-Donor] E_PLP->Complex1 + Donor Donor Amine Donor (e.g., Isopropylamine) Byproduct Ketone Byproduct (e.g., Acetone) Complex1->Byproduct E_PMP Enzyme-PMP (Aminated Intermediate) Complex1->E_PMP - Byproduct Complex2 [E-PMP-Ketone] E_PMP->Complex2 + Substrate Substrate Prochiral Ketone (Substrate) Complex2->E_PLP - Product Product Chiral Amine (Product) Complex2->Product

Figure 1: The Ping-Pong Bi-Bi catalytic cycle of


-transaminase. Note the oscillation between PLP and PMP forms.

Strategic Considerations: Thermodynamics & Equilibrium

The primary challenge in


-TA applications is the reaction equilibrium constant (

), which is often near unity (

). To achieve high conversion (>90%), the equilibrium must be aggressively displaced.
Selection of Amine Donors

The choice of amine donor dictates the equilibrium displacement strategy.[2]

FeatureIsopropylamine (IPA)L-Alanine
Byproduct Acetone (Volatile)Pyruvate (Non-volatile, Inhibitory)
Equilibrium Shift Removal of acetone (evaporation/sweep gas) or large excess (10-50 eq).Coupled enzyme cascade (LDH/GDH) to consume pyruvate.
Atom Economy High.Low (requires co-enzymes/co-substrates).
Enzyme Compatibility Lower (requires engineered TAs).High (accepted by most wild-type TAs).
Industrial Preference Preferred (Sitagliptin process).Research/Small scale.

Protocol 1: High-Throughput Screening (HTS)

Objective: Rapidly identify active


-TA variants for a specific ketone substrate.
Method:  Colorimetric detection of acetophenone (if using methylbenzylamine) or amine detection.
Materials
  • Enzyme Library: 96-well plate containing lyophilized

    
    -TA variants.
    
  • Cofactor Mix: 1 mM PLP in 100 mM Potassium Phosphate Buffer (pH 7.5).

  • Substrate: Prochiral ketone (20 mM in DMSO).

  • Amine Donor: Isopropylamine (IPA) or Alanine.[3][4]

  • Detection Reagent: 2,4,6-Trinitrobenzenesulfonic acid (TNBS) or HPLC.

Workflow
  • Rehydration: Add 180 µL of Cofactor Mix to each well containing enzyme lyophilisate. Incubate 15 min at 25°C.

  • Reaction Initiation: Add 10 µL of Substrate stock and 10 µL of Amine Donor (final conc: 1 M IPA neutralized to pH 7.5).

  • Incubation: Seal plate with aluminum foil (light sensitive). Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 200 µL Acetonitrile to precipitate proteins. Centrifuge at 4000 rpm for 10 min.

  • Analysis:

    • Qualitative: Transfer supernatant to a fresh plate. Add TNBS (reacts with primary amines to turn orange/red).

    • Quantitative: Inject supernatant onto HPLC (C18 column, gradient water/acetonitrile + 0.1% TFA).

Protocol 2: Preparative Asymmetric Synthesis (IPA System)

Objective: Gram-scale synthesis of a chiral amine using Isopropylamine (IPA) as the donor. This protocol mirrors the industrial conditions used for Sitagliptin (Januvia®).

Critical Reagents
  • Enzyme: Engineered

    
    -TA (e.g., CDX-017 or commercially available homolog).
    
  • Solvent: 50% DMSO / 50% Buffer (v/v) allows high substrate loading.

  • Donor: 1-2 M Isopropylamine (HCl salt, pH adjusted).

Step-by-Step Methodology
Step 1: Buffer Preparation & pH Adjustment
  • Caution: IPA is basic. Dissolving IPA in water raises pH >11, which denatures the enzyme.

  • Action: Dissolve IPA in water. Adjust pH to 8.5 using 6M HCl before adding enzyme or PLP.

  • Add Cofactor: Add PLP to a final concentration of 1 mM.

Step 2: Substrate Loading
  • Dissolve the hydrophobic ketone substrate in DMSO.

  • Add the DMSO-substrate solution to the aqueous IPA buffer.

  • Target: 20-50 g/L substrate concentration.

  • Note: If the solution turns cloudy (emulsion), this is acceptable;

    
    -TAs often work well in biphasic systems or heavy suspensions.
    
Step 3: Reaction & Equilibrium Displacement[2]
  • Add

    
    -TA powder (loading: 2-5 wt% relative to substrate).
    
  • Temperature: 45°C (higher temp favors IPA acceptance and solubility).

  • Acetone Removal: Leave the reaction vessel slightly open or apply a gentle nitrogen sweep to remove acetone vapor. This is the critical driving force.

Step 4: Monitoring
  • Sample every 4 hours.

  • Monitor conversion via HPLC.[5]

  • Self-Validation Check: If conversion stalls at 50%, the enzyme may be product-inhibited or the equilibrium is not shifting. Add fresh IPA or increase nitrogen sweep.

Step 5: Work-up
  • Acidify reaction mixture to pH 2 (protonates the amine product, keeping it in the aqueous phase).

  • Extract unreacted ketone with MTBE (discard organic layer).

  • Basify aqueous phase to pH 12 (deprotonates amine).

  • Extract chiral amine product into MTBE or Ethyl Acetate.

  • Dry over

    
     and concentrate.
    

Case Study: The Sitagliptin Revolution

The synthesis of Sitagliptin (Merck/Codexis) is the gold standard for


-TA application.
  • Challenge: The prositagliptin ketone is bulky and sterically demanding. Wild-type enzymes showed zero activity.

  • Solution: Directed evolution (11 rounds) created a variant with a broadened active site.

  • Outcome:

    • Substrate loading increased to 200 g/L .

    • Yield: 92%.

    • ee: >99.95%.

    • Eliminated high-pressure Rhodium hydrogenation and heavy metal waste.

WorkflowComparison cluster_chem Traditional Chemical Route cluster_bio Biocatalytic Route (Savile et al.) Step1 Enamine Formation Step2 Rh-Catalyzed Hydrogenation (High Pressure, 250 psi) Step1->Step2 Step3 Metal Scavenging/Purification Step2->Step3 BioStep1 Direct Transamination (Engineered ATA-117) BioStep2 Acid/Base Extraction BioStep1->BioStep2

Figure 2: Comparison of the traditional Rhodium-catalyzed route vs. the streamlined Biocatalytic route for Sitagliptin.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10%) Substrate inhibition or Enzyme inactivation.Check pH (IPA can drift basic). Add cosolvent (DMSO/MeOH) up to 20%.
Stalled Reaction (~50%) Equilibrium limitation.Increase IPA equivalents (to 50 eq). Apply vacuum (200 mbar) to remove acetone.
Precipitate Formation Protein denaturation or Product insolubility.If product precipitates, it may actually drive equilibrium (good). If enzyme precipitates, lower DMSO conc.
Low ee Background chemical amination (rare) or wrong enzyme variant.Run a "No Enzyme" control. Ensure enzyme stereoselectivity matches target.

References

  • Savile, C. K., et al. (2010).[3][6][7][8][9][10] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305–309.[7][9] Link

  • Mathew, S., & Yun, H. (2012). Omega-Transaminases for the Production of Optically Pure Amines and Amino Acids.[11][12][5][13][14][15] ACS Catalysis, 2(6), 993–1001. Link

  • Tufvesson, P., et al. (2011). Process Considerations for the Asymmetric Synthesis of Chiral Amines using Transaminases. Biotechnology and Bioengineering, 108(7), 1479–1493. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic Routes to Optically Active Amines. ChemCatChem, 1(1), 42–51. Link

  • Green, A. P., et al. (2014). Chiral Amine Synthesis Using

    
    -Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening.[11][12][5][15] Angewandte Chemie International Edition, 53(40), 10714–10717. Link
    

Sources

Application

Use of chiral derivatizing agents for amine analysis

Application Note: Strategic Use of Chiral Derivatizing Agents (CDAs) for Amine Analysis Executive Summary & Regulatory Context The stereochemical purity of amine-containing pharmacophores is not merely a quality attribut...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Use of Chiral Derivatizing Agents (CDAs) for Amine Analysis

Executive Summary & Regulatory Context

The stereochemical purity of amine-containing pharmacophores is not merely a quality attribute but a safety imperative. Since the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs, developers must characterize the pharmacological and toxicological profiles of individual enantiomers.[1][2][3]

While chiral chromatography (HPLC/GC on chiral stationary phases) is common, it often requires expensive, trial-and-error column screening. Chiral Derivatizing Agents (CDAs) offer a robust alternative by converting enantiomers into diastereomers.[4] These diastereomers possess distinct physical properties (NMR chemical shifts, chromatographic retention times), enabling precise determination of Enantiomeric Excess (%ee) and Absolute Configuration (AC) without specialized chiral columns.

This guide details the two "Gold Standard" workflows:

  • Mosher’s Method (NMR): For absolute configuration assignment.[5][6][7]

  • Marfey’s Method (LC-MS/UV): For trace quantification and amino acid analysis.

Mechanism of Action: The Diastereomeric Wedge

The core principle relies on the reaction of a racemic amine mixture (


-Amine + 

-Amine) with an enantiomerically pure CDA (e.g.,

-Reagent). This breaks the symmetry of the enantiomers, creating diastereomers (

and

).

Unlike enantiomers, which behave identically in achiral environments, diastereomers exhibit:

  • Distinct NMR Chemical Shifts: Due to anisotropic shielding effects.

  • Different Hydrophobicity: Resulting in separable retention times on standard C18 HPLC columns.

Workflow Visualization

CDA_Mechanism cluster_outcomes Physical Differences Racemate Racemic Amine (R + S) Reaction Derivatization Reaction Racemate->Reaction CDA Pure CDA (e.g., S-Isomer) CDA->Reaction Diastereomers Diastereomer Pair (R-S) and (S-S) Reaction->Diastereomers Covalent Bond Formation Analysis Analysis Diastereomers->Analysis NMR NMR: Different Chemical Shifts (Δδ) Analysis->NMR HPLC HPLC: Different Retention Times (ΔtR) Analysis->HPLC

Figure 1: Conversion of enantiomers to physically separable diastereomers using a Chiral Derivatizing Agent.

Strategic Selection Guide: Choosing the Right CDA

Not all CDAs are interchangeable. Select your reagent based on the analytical goal and the steric environment of the amine.

ReagentCommon NamePrimary ApplicationDetectionPros/Cons

-methoxy-

-trifluoromethylphenylacetic acid chloride
MTPA-Cl (Mosher's) Absolute ConfigurationNMR (

H,

F)
Pros: High reliability for configuration assignment;

F simplifies complex spectra.Cons: Steric hindrance can slow reaction with bulky amines.
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide FDAA (Marfey's) Amino Acid Analysis, Trace QuantificationLC-UV / LC-MS Pros: Reacts fast; high UV absorbance (340 nm); separates on standard C18.Cons: Not ideal for structural elucidation via NMR.
(S)-N-(1-phenylethyl) phthalamic acid PEPA General AminesHPLC Pros: Less prone to racemization than some acid chlorides.Cons: Lower sensitivity than Marfey's.
Camphanic Chloride -Alcohols & AminesHPLC / NMR Pros: Cost-effective; rigid structure induces good separation.Cons: Lacks the "shielding cone" utility of Mosher's for configuration assignment.

Protocol A: Absolute Configuration via Mosher's Method (NMR)

Objective: Determine the absolute stereochemistry (


 or 

) of a primary or secondary amine.[8] Principle: The Mosher Model relies on the anisotropic shielding of the phenyl group in the MTPA moiety. By comparing the chemical shifts of the

-MTPA and

-MTPA derivatives, the spatial arrangement of groups around the chiral center can be deduced.[8][9]
Materials
  • Substrate: Chiral Amine (~5-10 mg per reaction).

  • Reagents:

    
    -MTPA-Cl and 
    
    
    
    -MTPA-Cl (High purity >99% ee).
  • Solvent: Deuterated Chloroform (

    
    ) or Pyridine-
    
    
    
    .
  • Base: Dry Pyridine or DMAP (4-Dimethylaminopyridine).

Step-by-Step Methodology
  • Dual Derivatization: Set up two parallel reactions.

    • Vial A: Amine +

      
      -(-)-MTPA-Cl 
      
      
      
      forms the
      
      
      -Mosher Amide.
    • Vial B: Amine +

      
      -(+)-MTPA-Cl 
      
      
      
      forms the
      
      
      -Mosher Amide.
    • Note on Nomenclature: The Cahn-Ingold-Prelog (CIP) priority changes from acid chloride to amide;

      
      -chloride yields 
      
      
      
      -amide stereochemistry at the MTPA center.
  • Reaction: Dissolve amine (1 eq) in dry pyridine (0.5 mL). Add MTPA-Cl (1.5 eq). Stir at RT for 2–4 hours under

    
    .
    
  • Quench & Workup: Add water (50

    
    L) to quench excess acid chloride. Dilute with DCM, wash with 1N HCl (to remove pyridine), saturated 
    
    
    
    , and brine. Dry over
    
    
    .
  • NMR Acquisition: Acquire

    
    H NMR for both crude products in 
    
    
    
    . Ensure good resolution of protons adjacent to the chiral center (methine, methyl, methylene).
Data Analysis: The Calculation[5][9]
  • Assign proton signals (

    
    ) near the chiral center for both derivatives.
    
  • Calculate the difference:

    
    .[5]
    
  • Interpretation:

    • Protons with positive

      
        (
      
      
      
      ) reside on the side of the plane unshielded by the phenyl group in the
      
      
      -amide.
    • Protons with negative

      
        (
      
      
      
      ) reside on the side shielded by the phenyl group.
  • Construct the model to visualize the

    
     configuration.
    

Mosher_Model cluster_analysis Mosher Configuration Assignment Step1 Calculate Δδ = δ(S-amide) - δ(R-amide) Step2 Map Signs (+/-) to Structure Step1->Step2 Model Construct Mosher Conformational Model: (C=O and CF3 are syn-coplanar) Step2->Model Result Assign R or S based on spatial arrangement of +/- sectors Model->Result

Figure 2: Workflow for assigning absolute configuration using


 values.

Protocol B: Trace Analysis via Marfey’s Method (LC-MS)

Objective: Quantify enantiomeric purity of amino acids or amines, especially in biological matrices. Principle: Marfey’s reagent (FDAA) contains a reactive fluorine atom that undergoes nucleophilic aromatic substitution with the amine. The resulting diastereomers are separated on standard Reverse Phase (C18) columns.

Materials
  • Reagent: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), 1% solution in Acetone.

  • Buffer: 1M

    
    .
    
  • Quench: 1M or 2M HCl.

  • LC-MS: C18 Column (e.g., 1.7

    
    m, 2.1 x 50 mm).
    
Step-by-Step Methodology
  • Preparation: In a microcentrifuge tube, mix:

    • 50

      
      L Sample (Amine/Amino acid solution, ~50 mM).
      
    • 100

      
      L 1M 
      
      
      
      .
    • 50

      
      L FDAA solution (1% in acetone).
      
  • Incubation: Heat at 40°C for 1 hour (or 37°C for 24h for labile species). The solution should turn bright yellow.

  • Quench: Add 20

    
    L 2M HCl to stop the reaction and neutralize the pH (crucial for column stability).
    
  • Dilution: Dilute with mobile phase (e.g., 50:50 Water/ACN) to bring concentration into detector linear range.

  • Analysis: Inject onto LC-MS or HPLC-UV (340 nm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[10]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[10]

    • Gradient: 10% B to 60% B over 20 mins (slow gradient is key for diastereomer separation).

Elution Logic (Validation)

For most neutral/hydrophobic amino acids derivatized with L-FDAA :

  • The L-D diastereomer (D-amino acid) typically elutes later than the L-L diastereomer.

  • Why? The intramolecular H-bonding in the L-L isomer often reduces its interaction with the C18 chain compared to the L-D form.

  • Critical Check: Always run a racemic standard to confirm elution order for your specific amine.

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure "Trustworthiness," every experiment must include controls for the three most common failure modes:

Failure ModeSymptomControl / Solution
Kinetic Resolution One enantiomer reacts faster than the other, skewing %ee results.Control: Run the reaction to 100% conversion . If not possible, use a large excess of CDA (5 eq) and long reaction times.
Racemization of CDA Reagent shelf-life degradation leads to false peaks.Control: Derivatize a known enantiopure standard (e.g., pure L-Alanine). If D-Ala peak appears, the reagent is compromised.
Incomplete Separation Diastereomer peaks overlap (

).
Solution: Lower the gradient slope (e.g., 0.5% B per minute). Switch to a Phenyl-Hexyl column for different selectivity.

References

  • FDA Policy Statement (1992). "FDA's Policy Statement for the Development of New Stereoisomeric Drugs."[1][3][11][12] Chirality, 4(5), 338-340.[11]

  • Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society, 95(2), 512–519.

  • Marfey, P. (1984). "Determination of D-amino acids.[13] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene."[13] Carlsberg Research Communications, 49, 591–596.[13]

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: a review." Amino Acids, 27, 231–247.[14]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Mobile Phase for Chiral HPLC Separation

Welcome to the technical support center dedicated to the intricate science of chiral High-Performance Liquid Chromatography (HPLC). As researchers, scientists, and professionals in drug development, achieving optimal ena...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the intricate science of chiral High-Performance Liquid Chromatography (HPLC). As researchers, scientists, and professionals in drug development, achieving optimal enantiomeric separation is paramount. The mobile phase is arguably the most critical and versatile tool in your optimization arsenal. Its composition directly influences the delicate interactions between enantiomers and the chiral stationary phase (CSP), governing retention, selectivity, and, ultimately, resolution.

This guide is designed to be your first point of reference for troubleshooting common issues and answering frequently asked questions related to mobile phase optimization in chiral HPLC. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed, effective decisions in your method development.

Troubleshooting Guide: A Problem-and-Solution Approach

Encountering challenges during chiral separations is a common aspect of the scientific process. This section addresses specific, frequently encountered problems in a direct question-and-answer format, providing both the probable causes related to your mobile phase and actionable solutions.

Q1: I'm seeing poor or no resolution between my enantiomers. What should I try first with the mobile phase?

Poor or no resolution is the most common challenge in chiral method development. Before questioning the column choice, systematically evaluate your mobile phase.

Primary Cause: The current mobile phase composition does not facilitate sufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). The balance of polar and non-polar interactions is suboptimal.

Solutions:

  • Vary the Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol, n-butanol) in normal-phase chromatography can significantly alter the conformation of polysaccharide-based CSPs. This change in the CSP's three-dimensional structure can create or enhance the specific interactions needed for chiral recognition.[1][2]

    • Protocol: Systematically screen different alcohols (e.g., isopropanol vs. ethanol) at a constant concentration (e.g., 10%). Then, for the most promising alcohol, vary its concentration from 5% to 20%.

  • Adjust Modifier Concentration: Increasing the percentage of the alcohol modifier generally decreases retention time.[3] While this can sometimes reduce resolution, in other cases, it can improve peak shape and overall performance. Conversely, decreasing the modifier concentration can increase interaction with the CSP, potentially improving selectivity.

  • Consider Alternative Solvents: For immobilized polysaccharide CSPs, a wider range of solvents like ethyl acetate, methyl tert-butyl ether (MTBE), and dichloromethane can be explored in combination with the alcohol modifier.

Q2: My peaks are broad and tailing. How can the mobile phase help sharpen them?

Peak tailing can obscure poor resolution and affect accurate quantification. It often points to undesirable secondary interactions.

Primary Cause: Unwanted interactions between the analyte and residual silanol groups on the silica support of the CSP, or slow kinetics of interaction.[1][4] For acidic or basic compounds, ionization effects can also be a major contributor.

Solutions:

  • Introduce Acidic or Basic Additives:

    • For Basic Analytes: Add a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase.[5][6] This masks the acidic silanol groups and ensures the analyte is in its neutral, free base form, leading to improved peak shape.[7]

    • For Acidic Analytes: Add 0.1% of an acidic additive like trifluoroacetic acid (TFA) or acetic acid.[5][7] This suppresses the ionization of the acidic analyte, minimizing ionic interactions with the stationary phase and improving peak symmetry.

  • Optimize Additive Concentration: While 0.1% is a good starting point, the concentration can be optimized. However, it should generally not exceed 0.5%.[5][6]

  • Consider Water Content in Normal Phase: Trace amounts of water in a normal-phase system can sometimes improve peak shape by deactivating highly active sites on the stationary phase.[1][4]

Q3: My retention times are too long, leading to excessively long run times. What's the most effective mobile phase adjustment?

Primary Cause: The mobile phase has insufficient elution strength, causing the analyte to be retained too strongly on the column.

Solutions:

  • Increase the Polar Modifier Concentration: In normal-phase mode, increasing the percentage of the alcohol in the hexane/heptane mobile phase will increase its polarity and elution strength, thereby reducing retention times.[3]

  • Switch to a Stronger Modifier: Different alcohols have different polarities. For example, ethanol is more polar than isopropanol. Switching to a more polar alcohol can decrease retention.[8]

  • Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution where the mobile phase composition changes over time can be highly effective.[9]

Q4: I have a new column, but the separation is not the same as on my old column, even with the same mobile phase. What could be the issue?

Primary Cause: The history of a column can significantly impact its performance. The old column may have adsorbed additives from previous runs, creating a unique stationary phase environment that is crucial for the separation.[10][11] This is often referred to as an "additive memory effect."[11]

Solutions:

  • Column Conditioning: Condition the new column for an extended period (a few hours) with the mobile phase containing the necessary additive.[10] This allows the additive to equilibrate with the new stationary phase.

  • Document Column History: To ensure reproducibility, it is good practice to dedicate specific columns to methods using certain classes of additives (e.g., acidic or basic) and to keep meticulous records of their use.[6][11]

Troubleshooting Summary Table
Problem Potential Mobile Phase Cause Recommended Solution(s)
Poor/No Resolution Suboptimal polarity; incorrect modifier type or concentration.Screen different alcohol modifiers (e.g., IPA, EtOH); vary modifier concentration.[3]
Peak Tailing/Broadening Secondary interactions with silanols; analyte ionization.Add 0.1% acidic (TFA) or basic (DEA) modifier to suppress ionization and mask silanols.[5][7]
Long Retention Times Mobile phase elution strength is too low.Increase the percentage of the polar alcohol modifier; switch to a more polar alcohol.[3][8]
Irreproducible Results "Memory effect" from previously used additives on an old column.[10][11]Condition the new column with the additive-containing mobile phase for an extended period.[10]
Reversed Elution Order Change in temperature or mobile phase composition altering the chiral recognition mechanism.Carefully control temperature; re-optimize mobile phase composition.[12]

Systematic Mobile Phase Optimization Workflow

A structured approach is crucial for efficient and successful method development. The following workflow outlines a logical progression from initial screening to final optimization.

Mobile_Phase_Optimization cluster_screening Initial Screening cluster_optimization Optimization cluster_finalization Finalization Start Select Analyte & CSP Screen_Modes Screen Modes: Normal, Polar Organic, Reversed-Phase Start->Screen_Modes Solubility & CSP Type Screen_Modifiers Screen Alcohol Modifiers (e.g., IPA vs. EtOH) Screen_Modes->Screen_Modifiers Select best mode Optimize_Modifier Optimize Modifier Concentration Screen_Modifiers->Optimize_Modifier Select best modifier Optimize_Additive Optimize Additive (if needed for peak shape) Optimize_Modifier->Optimize_Additive If peak shape is poor Optimize_Temp Optimize Temperature Optimize_Modifier->Optimize_Temp If peak shape is good Optimize_Additive->Optimize_Temp Fine_Tune Fine-Tune & Validate Optimize_Temp->Fine_Tune Final_Method Final Robust Method Fine_Tune->Final_Method

Caption: A systematic workflow for chiral HPLC mobile phase optimization.

Frequently Asked Questions (FAQs)

Q1: What is the role of an "additive" versus a "modifier" in the mobile phase?

A modifier is a primary component of the mobile phase used to control the overall elution strength. In normal-phase chiral HPLC, the alcohol (e.g., ethanol, isopropanol) added to the non-polar solvent (e.g., hexane) is the modifier.[2] Its concentration directly impacts retention time and can influence selectivity.

An additive is a minor component, typically added at a low concentration (e.g., 0.1%), to solve a specific problem, most often poor peak shape.[5][6] Acidic and basic additives are used to control the ionization state of the analyte and to mask active sites on the stationary phase.[1][7]

Q2: How does temperature affect chiral separations?

Temperature is a critical but complex parameter. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased selectivity and better resolution.[12][13] However, higher temperatures can improve column efficiency and peak shape. The effect is highly compound-dependent, and in some instances, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[12] Therefore, temperature should be carefully controlled and optimized for each specific separation.

Q3: When should I consider using Supercritical Fluid Chromatography (SFC) for chiral separations?

Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for chiral separations and is often considered a "green" chromatography technique.[14] It uses supercritical CO2 as the primary mobile phase, which is non-toxic and reduces the consumption of organic solvents.[14][15]

Consider SFC when:

  • High-throughput is required: SFC often allows for faster separations and quicker column equilibration times compared to HPLC.[16][17]

  • Solvent reduction is a priority: SFC significantly reduces the use of toxic solvents like hexane.[14]

  • Normal-phase conditions are suitable: SFC is a form of normal-phase chromatography and is ideal for compounds soluble in less polar solvents.[15]

SFC uses the same chiral stationary phases as HPLC, but the mobile phase consists mainly of CO2 with a small percentage of an organic co-solvent (modifier), such as methanol or ethanol.[17]

Experimental Protocols

Protocol 1: Screening of Alcohol Modifiers in Normal Phase

This protocol outlines a systematic approach to selecting the optimal alcohol modifier for a chiral separation on a polysaccharide-based CSP.

  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a 1 mg/mL solution of your racemic analyte in a suitable solvent (e.g., ethanol).

    • Mobile Phase A: 100% n-Hexane.

    • Mobile Phase B1: 100% Isopropanol (IPA).

    • Mobile Phase B2: 100% Ethanol (EtOH).

  • Initial Conditions:

    • Column: Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at a suitable wavelength.

  • Screening Runs:

    • Run 1 (IPA): Set the mobile phase composition to 90:10 (v/v) Hexane:IPA. Equilibrate the column for at least 10 column volumes. Inject the sample and record the chromatogram.

    • Run 2 (EtOH): Change the mobile phase to 90:10 (v/v) Hexane:EtOH. Equilibrate the column thoroughly. Inject the sample and record the chromatogram.

  • Evaluation:

    • Compare the resolution, peak shape, and retention times from both runs. The alcohol that provides the best initial separation is selected for further optimization. Often, ethanol provides different selectivity compared to isopropanol and can be beneficial for improving resolution.[8]

Protocol 2: Optimization of a Basic Additive for an Amine Compound

This protocol details how to improve the peak shape of a basic analyte.

  • Prepare Mobile Phases:

    • Mobile Phase (No Additive): Prepare the optimal hexane/alcohol mixture determined from initial screening (e.g., 85:15 Hexane:EtOH).

    • Mobile Phase (with Additive): To the above mobile phase, add diethylamine (DEA) to a final concentration of 0.1% (v/v).

  • Initial Conditions:

    • Use the same column, flow rate, temperature, and detection settings as in Protocol 1.

  • Comparative Runs:

    • Run 1 (No Additive): Equilibrate the column with the mobile phase without DEA. Inject the sample and record the chromatogram. Observe any peak tailing.

    • Run 2 (With Additive): Switch to the mobile phase containing 0.1% DEA. Equilibrate the column. Inject the sample and record the chromatogram.

  • Evaluation:

    • Compare the peak symmetry (tailing factor) and resolution between the two runs. The addition of DEA should result in a significant improvement in peak shape for the basic analyte.[5][6]

Logical Relationships in Mobile Phase Selection

The choice of mobile phase mode is fundamental and depends on the analyte's properties and the desired separation mechanism.

Mode_Selection Analyte Analyte Properties (Solubility, pKa) NP Normal Phase (NP) Hexane/Alcohol Analyte->NP Soluble in non-polar solvents RPO Reversed-Phase (RP) Water/ACN/MeOH Analyte->RPO Soluble in aqueous solutions PO Polar Organic (PO) ACN/MeOH/EtOH Analyte->PO Poorly soluble in Hexane or Water SFC Supercritical Fluid (SFC) CO2/Modifier Analyte->SFC Amenable to NP; High-throughput needed NP->PO Complementary Selectivity RPO->PO Complementary Selectivity

Sources

Optimization

Technical Support Center: Transaminase Reaction Optimization

Topic: Overcoming Equilibrium Limitations in Chiral Amine Synthesis Welcome to the Biocatalysis Technical Support Hub. Your Guide: Senior Application Scientist, Biotransformation Unit.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Equilibrium Limitations in Chiral Amine Synthesis

Welcome to the Biocatalysis Technical Support Hub. Your Guide: Senior Application Scientist, Biotransformation Unit.

The Core Challenge: You are likely here because your transaminase (TA) reaction has stalled at ~50% conversion. Unlike hydrolases, transaminases catalyze reversible reactions with an equilibrium constant (


) often near unity. To access high yields of chiral amines, you cannot simply add more enzyme; you must break the equilibrium .

This guide provides three field-proven workflows to drive your reaction to completion, ranging from solvent engineering to cascade biocatalysis.

Module 1: The "Volatility Shift" (Isopropylamine Donor)

The Strategy: Use Isopropylamine (IPA) as the amine donor.[1] The coproduct is acetone , which is highly volatile compared to the substrate ketone. By applying reduced pressure or an open system, acetone evaporates, driving the reaction forward via Le Chatelier's principle.

Critical Constraint: IPA is a known reversible inhibitor of many


-transaminases at high concentrations.
Troubleshooting & Optimization Guide
IssueDiagnosticSolution
Reaction Stalls <30% Inhibition Check: Does adding more enzyme immediately increase rate? If no, the enzyme is likely inhibited by the high IPA load.Ramp-up Dosing: Do not add 1M IPA at

. Start with 100 mM and feed IPA continuously or in pulses.
Precipitation Visual Check: Is the solution cloudy? IPA alters ionic strength and pH.Buffer Strength: Increase buffer (KPi or HEPES) concentration to 100 mM. Ensure pH is readjusted after IPA addition (IPA is basic).
Low Enantiomeric Excess (ee) Background Reaction: Is there chemical imine formation?Temp Control: Lower temperature to 20-25°C. Chemical background rates drop faster than enzymatic rates.
Workflow Diagram: The IPA Equilibrium Shift

IPAShift Substrate Prochiral Ketone Enzyme ω-Transaminase (PLP) Substrate->Enzyme IPA Isopropylamine (Donor) IPA->Enzyme Product Chiral Amine Enzyme->Product Acetone Acetone (Coproduct) Enzyme->Acetone Vacuum Evaporation (System Sink) Acetone->Vacuum Removal drives equilibrium (Le Chatelier)

Figure 1: Mechanism of equilibrium displacement using Isopropylamine (IPA) and physical removal of acetone.

Module 2: The "Metabolic Sink" (LDH/GDH Cascade)

The Strategy: When IPA is not tolerated, use Alanine as the donor.[1] The coproduct is Pyruvate .[2] To drive equilibrium, couple the TA reaction with Lactate Dehydrogenase (LDH) , which reduces Pyruvate to Lactate (irreversible under physiological conditions). This removes the coproduct chemically.

System Components:

  • 
    -Transaminase:  Converts Ketone 
    
    
    
    Amine (generates Pyruvate).
  • LDH: Converts Pyruvate

    
     Lactate (consumes NADH).[2][3][4][5]
    
  • Glucose Dehydrogenase (GDH): Recycles NAD+

    
     NADH (consumes Glucose).
    
Standard Operating Protocol: Coupled Enzyme Assay

Objective: Achieve >90% conversion using the LDH/GDH recycle system.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate (pH 7.5).

  • Cofactor Mix: Add PLP (1 mM final) and NAD+ (1 mM final). Note: NADH is not stable; add fresh.

  • Substrate Loading:

    • Substrate Ketone: 10–50 mM (Solubility dependent; use DMSO if needed).

    • L-Alanine (Donor): 5 equivalents (e.g., 250 mM).

    • Glucose (for recycling): 2 equivalents relative to Alanine.

  • Enzyme Loading:

    • 
      -TA: 1–5 U/mL.
      
    • LDH (from Rabbit Muscle or E. coli): 5–10 U/mL (Must be in excess).

    • GDH (from Bacillus sp.): 5–10 U/mL.

  • Initiation: Add enzymes to the substrate mix at 30°C.

  • Monitoring: Monitor consumption of Ketone via HPLC. Do not rely on pH change as the buffer masks it.

FAQ: Why did my coupled reaction fail?

  • Q: The pH dropped significantly.

    • A: The production of Gluconic Acid (from GDH) and Lactic Acid (from LDH) acidifies the medium. Use a pH-stat or strong buffer (100-200 mM).

  • Q: Conversion stopped at 60%.

    • A: Check the NAD+ stability. If the reaction runs long (>24h), NAD+ degrades. Spike fresh cofactor.

Pathway Diagram: Dual-Enzyme Cascade

CascadeSystem cluster_0 Transaminase Cycle cluster_1 Equilibrium Pull (The Sink) Ketone Ketone Amine Chiral Amine Ketone->Amine ω-TA Alanine L-Alanine Pyruvate Pyruvate Alanine->Pyruvate ω-TA Lactate L-Lactate (Dead End) Pyruvate->Lactate LDH (Irreversible) NADH NADH NAD NAD+ NADH->NAD Used by LDH NAD->NADH Recycled by GDH Glucose Glucose Gluconate Gluconic Acid Glucose->Gluconate GDH

Figure 2: The LDH/GDH cascade removes pyruvate and recycles cofactor to drive amination.

Module 3: "Smart" Amine Donors (Emerging Technology)

The Strategy: Use diamines that spontaneously cyclize after donation. This chemical cyclization effectively removes the coproduct from the equilibrium without auxiliary enzymes.

  • Donor: o-Xylylenediamine or Cadaverine.

  • Mechanism: After donating an amine group, the molecule becomes an amino-aldehyde, which spontaneously cyclizes (e.g., to isoindole).

  • Benefit: 100% theoretical conversion with only 1-2 equivalents of donor.

Recommendation: Use this for high-value pharmaceutical intermediates where downstream purification of complex enzyme mixtures (LDH/GDH) is undesirable [1, 4].

Module 4: Diagnostic Decision Tree

Scenario: Your reaction yield is low. Is it Thermodynamics (Equilibrium) or Kinetics (Inhibition/Stability)?

The "Spike Test" Protocol:

  • Run your standard reaction until it plateaus (e.g., 50% conversion).

  • Split the reaction into two vials:

    • Vial A (Product Spike): Add 10% pure product amine.

    • Vial B (Substrate Spike): Add 5 equivalents of Amine Donor.

  • Incubate for 1 hour.

Interpretation:

  • If Vial A rate drops to near zero: You have Product Inhibition .

    • Fix: Use biphasic systems (ISPR) or resin to sequester product [2].

  • If Vial B conversion increases: You have Equilibrium Limitation .

    • Fix: Switch to IPA (Module 1) or LDH System (Module 2).

  • If neither changes (and conversion is low): You have Enzyme Deactivation .

    • Fix: Check pH stability, PLP leaching, or solvent toxicity [5].

Troubleshooting Logic Flow

Troubleshooting Start Reaction Stalled? CheckEq Check Equilibrium: Add Excess Donor Start->CheckEq Responds Conversion Increases CheckEq->Responds Yes NoResponse No Change CheckEq->NoResponse No EqIssue Diagnosis: Thermodynamic Limitation Responds->EqIssue CheckInhib Check Inhibition: Spike Product NoResponse->CheckInhib RateDrop Rate Drops CheckInhib->RateDrop Yes RateStable Rate Stable CheckInhib->RateStable No ProdInhib Diagnosis: Product Inhibition RateDrop->ProdInhib StabIssue Diagnosis: Enzyme Stability/pH RateStable->StabIssue

Figure 3: Decision matrix for diagnosing stalled transaminase reactions.

References
  • Green, A. P., et al. (2014). "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria." ACS Catalysis. Available at: [Link]

  • Shin, J. S., & Kim, B. G. (1999). "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering. Available at: [Link]

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology. Available at: [Link]

  • Gomm, A., et al. (2016).[6] "A New Generation of Smart Amine Donors for Transaminase-Mediated Biotransformations."[6] Chemistry – A European Journal. Available at: [Link]

  • Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the Production of Optically Pure Amines and Amino Acids."[7] ACS Catalysis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Chiral Resolving Agents for Primary Amines

Executive Summary For researchers in drug development and fine chemical synthesis, the isolation of enantiopure primary amines is a recurring bottleneck. While asymmetric synthesis and catalytic kinetic resolution (CKR)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development and fine chemical synthesis, the isolation of enantiopure primary amines is a recurring bottleneck. While asymmetric synthesis and catalytic kinetic resolution (CKR) have advanced, classical resolution via diastereomeric salt formation remains the industrial gold standard due to its scalability and cost-efficiency.

This guide provides a technical comparison of the three dominant classes of resolving agents—Tartaric Acid derivatives , Mandelic Acid , and Camphorsulfonic Acid (CSA) —and introduces the "Dutch Resolution" methodology as a superior strategy for recalcitrant substrates.

Mechanism of Action: The Solubility Gap

The fundamental principle of chiral resolution is the transformation of enantiomers (identical physical properties) into diastereomeric salts (distinct physical properties).[1] Success hinges on the Solubility Ratio (


)  between the less soluble (

) and more soluble (

) diastereomers in a specific solvent.
Thermodynamic Driver

The efficiency of resolution is governed by the eutectic composition of the salt mixture. A high difference in lattice energy between the


-salt and 

-salt drives the precipitation of the target diastereomer.

SolubilityMechanism cluster_Soln Solution Phase Equilibrium Racemate Racemic Amine (R/S) Complex [R-Amine·Acid] + [S-Amine·Acid] Racemate->Complex Salt Formation Agent Chiral Acid (Pure) Agent->Complex Precipitate Crystalline Solid (Less Soluble Diastereomer) Complex->Precipitate k_cryst >> k_dissol MotherLiq Mother Liquor (More Soluble Diastereomer) Complex->MotherLiq Remains Solubilized High ee% Amine High ee% Amine Precipitate->High ee% Amine Basification (NaOH)

Figure 1: Thermodynamic pathway of diastereomeric salt resolution. The efficiency depends on maximizing the stability difference (


) between the crystalline lattice of the two salts.

Comparative Analysis of Resolving Agents

Tartaric Acid & Derivatives (The "Workhorse")

L-(+)-Tartaric acid is the starting point for 70% of amine resolutions due to its low cost and bifunctional nature (two carboxyl groups).

  • Mechanism: Forms rigid hydrogen-bonded networks. The "Pope-Peachey" method often utilizes 0.5 equivalents of tartaric acid and 0.5 equivalents of an achiral mineral acid (e.g., HCl) to maximize yield and reduce costs.

  • Best For: Small aliphatic amines, simple aromatics (e.g.,

    
    -methylbenzylamine).
    
  • Limitation: High water solubility of salts can make crystallization difficult in organic solvents; requires alcohol/water optimization.

Mandelic Acid (The "Aromatic Specialist")

(S)-Mandelic acid provides


 stacking interactions, making it superior for resolving amines with aromatic rings.
  • Mechanism: The phenyl ring aids in crystal packing via stacking, often resulting in sharper solubility differences than tartaric acid for aryl-amines.

  • Best For: Benzylic amines, amino-indanes, alkaloids.

  • Limitation: More expensive than tartaric acid; monofunctional (requires 1:1 stoichiometry).

Camphorsulfonic Acid (CSA) (The "Strong Acid")

CSA is a strong organic acid (


), unlike the weak carboxylic acids above.
  • Mechanism: Fully protonates weak bases where carboxylic acids fail to form stable salts. The bulky camphor backbone creates a highly asymmetric environment.

  • Best For: Weakly basic amines, bulky steric amines, amino acids.

  • Limitation: High molecular weight reduces "atom economy" (mass efficiency).

Performance Comparison Table
FeatureL-Tartaric Acid(S)-Mandelic Acid(1S)-Camphorsulfonic Acid
Acidity (

)
~2.98 (Weak)~3.4 (Weak)~1.2 (Strong)
Primary Interaction H-Bonding NetworkH-Bonding +

-Stacking
Ionic + Steric Bulk
Stoichiometry 0.5 eq (hemi-salt) or 1.0 eq1.0 eq1.0 eq
Solvent Compatibility MeOH, EtOH, H

O
EtOH, iPrOH, TolueneCH

Cl

, Acetone, Water
Resolving Efficiency Moderate (often requires recrystallization)High (often >90% ee in 1st pass)High (for difficult substrates)
Cost Efficiency High (Cheapest)ModerateLow (Expensive)

Advanced Strategy: The "Dutch Resolution"

When single agents fail, the Dutch Resolution (developed by the Kellogg group) employs a "family" of structurally related resolving agents simultaneously.

  • Concept: A mixture of agents (e.g., Mandelic acid + p-methylmandelic acid + p-chloromandelic acid) is used.

  • Why it works: The non-compatible agents act as nucleation inhibitors for the more soluble diastereomer, preventing it from co-crystallizing. This leads to a purer precipitate of the less soluble salt.

  • Success Rate: Increases probability of resolution from ~30% (single agent) to >90% (family mix).

DutchResolution cluster_Agents Resolving Family (Mix) Input Racemic Amine Cryst Crystallization Input->Cryst AgentA Agent A (90%) AgentA->Cryst AgentB Agent B (5%) AgentB->Cryst AgentC Agent C (5%) AgentC->Cryst Result Pure Diastereomer A (>98% de) Cryst->Result Inhibition Impurities Blocked by Agents B & C Cryst->Inhibition

Figure 2: The Dutch Resolution strategy uses minor additives to inhibit the nucleation of the undesired diastereomer.

Experimental Protocols

Protocol A: Standard Screening (The "Pope-Peachey" Approach)

Objective: Rapidly identify the best resolving agent for a novel primary amine.

Materials:

  • Racemic Amine (1.0 mmol)[2]

  • Resolving Agents: L-Tartaric Acid, (S)-Mandelic Acid, (1S)-CSA.[3]

  • Solvents: MeOH, EtOH, iPrOH, Acetone.

Procedure:

  • Stock Solutions: Prepare 1.0 M solutions of the amine and resolving agents in MeOH.

  • Mixing: In a 4 mL vial, combine:

    • 1.0 mL Amine solution (1.0 mmol).

    • 1.0 mL Resolving Agent solution (1.0 mmol).

    • Note: For Tartaric acid, try a separate vial with 0.5 mL (0.5 eq).

  • Heating: Heat the vials to 60°C until clear. If solid remains, add solvent dropwise until dissolved.

  • Cooling: Allow to cool slowly to Room Temp (RT) over 4 hours.

    • Critical: If oil forms (oiling out), reheat and add a seed crystal or scratch the glass.

  • Harvesting: Filter crystals via vacuum filtration. Wash with cold solvent.[4][5]

  • Analysis:

    • Dissolve a small amount of salt in 1N NaOH.

    • Extract with hexane/DCM.

    • Analyze organic layer via Chiral HPLC or measure Specific Rotation

      
      .
      
Protocol B: Large-Scale Resolution of -Methylbenzylamine (Example)

Target: Isolation of (S)-(-)-


-Methylbenzylamine using L-(+)-Tartaric Acid.
  • Salt Formation:

    • Dissolve L-(+)-Tartaric acid (15.0 g, 0.1 mol) in Methanol (150 mL) in a 500 mL Erlenmeyer flask. Heat to boiling.

    • Slowly add (±)-

      
      -Methylbenzylamine  (12.1 g, 0.1 mol) with stirring.
      
    • Observation: The solution will boil vigorously due to the exothermic reaction.

  • Crystallization:

    • Allow the solution to cool undisturbed to RT overnight.

    • Prismatic crystals of the (S)-amine·L-tartrate salt will form.[4]

  • Purification:

    • Filter the crystals.[2][3][4][6] (Typical yield: ~16 g).

    • Recrystallization: Dissolve the wet cake in minimum boiling water (~1:1 mass ratio). Add MeOH until cloudy, then cool. This step boosts ee from ~80% to >98%.

  • Liberation:

    • Suspend the purified salt in water (50 mL).

    • Add 50% NaOH solution until pH > 12.

    • Extract the oily amine layer with Diethyl Ether (3 x 30 mL).

    • Dry over MgSO

      
       and evaporate solvent.[4][7]
      
  • Validation:

    • Measure

      
      .[4] Literature value for pure (S)-isomer is -40.3° (neat).
      

Decision Matrix for Agent Selection

Use this logic flow to select the starting agent based on your amine's structure.[4]

DecisionMatrix Start Analyze Amine Structure Q1 Is the Amine Aromatic? Start->Q1 Q2 Is it a Weak Base? Q1->Q2 No (Aliphatic) Sol1 Start with (S)-Mandelic Acid (Pi-Pi Stacking) Q1->Sol1 Yes (e.g., Benzyl) Sol2 Start with L-Tartaric Acid (Cost Effective) Q2->Sol2 No (Standard) Sol3 Start with (1S)-CSA (Strong Acid) Q2->Sol3 Yes (Steric/Weak) Sol4 Try Dutch Resolution (Family Mix) Sol1->Sol4 Low ee? Sol2->Sol4 Oiling out?

Figure 3: Strategic decision tree for selecting the initial resolving agent.

References

  • Pasteur's Principle & Modern Applications: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.

  • Dutch Resolution Methodology: Nieuwenhuijzen, J. W., et al. (2005).[8] "The Dutch Resolution variant of the classical resolution of racemates by formation of diastereomeric salts." Chemistry – A European Journal.[8]

  • Comparative Efficiency Data: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Experimental Procedures (Tartaric Acid):Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Resolution of

    
    -methylbenzylamine. 
    
  • Advanced Kinetic Resolution: Gotor-Fernández, V., et al. (2006). "Biocatalysis for the Synthesis of Chiral Amines." Chemical Reviews.

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Resolution: [1-(4-Propoxyphenyl)ethyl]amine vs. (S)-Mandelic Acid

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—stands as a critical and often challenging step. The s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—stands as a critical and often challenging step. The selection of an appropriate resolving agent is paramount to the efficiency, scalability, and economic viability of this process. This guide provides an in-depth, objective comparison of the use of (S)-Mandelic acid for the resolution of the racemic amine, [1-(4-Propoxyphenyl)ethyl]amine, a compound of interest in neuropharmacology and medicinal chemistry.[1] This analysis is grounded in established principles of diastereomeric salt formation and supported by experimental insights to empower researchers in making informed decisions for their chiral separation endeavors.

The Cornerstone of Chiral Resolution: Diastereomeric Salt Formation

The most prevalent and industrially scalable method for chiral resolution is the formation of diastereomeric salts.[2] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. In the context of resolving a racemic amine, a chiral acid is employed. The resultant products are two diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers exhibit distinct physical characteristics, most notably different solubilities.[2] This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the desired enantiomer of the amine can be liberated from the salt, yielding an enantiomerically enriched product.

The Resolving Agent: (S)-Mandelic Acid - A Versatile Tool

(S)-Mandelic acid is a widely utilized chiral resolving agent for racemic amines.[2] Its efficacy stems from several key attributes:

  • Structural Features: The presence of a carboxylic acid group for salt formation, a hydroxyl group, and an aromatic ring allows for a combination of ionic interactions, hydrogen bonding, and π-π stacking. These interactions contribute to the formation of well-defined crystalline lattices with significant differences in stability and solubility between the two diastereomers.

  • Commercial Availability and Cost-Effectiveness: (S)-Mandelic acid is readily available in high enantiomeric purity and is relatively inexpensive, making it an attractive choice for both laboratory-scale research and industrial applications.

  • Proven Track Record: Extensive literature documents the successful resolution of a wide array of amines using mandelic acid, providing a strong foundation for its application.

The Target Molecule: [1-(4-Propoxyphenyl)ethyl]amine

[1-(4-Propoxyphenyl)ethyl]amine is a primary amine with a chiral center at the carbon atom adjacent to the amino group and the substituted phenyl ring. The propoxy substituent on the phenyl ring introduces a degree of lipophilicity that may influence its pharmacological profile.[1] For therapeutic applications, it is often crucial to isolate a single enantiomer, as the two enantiomers can exhibit different pharmacological and toxicological properties.

To effectively design a resolution process, understanding the physicochemical properties of both the amine and the resolving agent is essential.

Property[1-(4-Propoxyphenyl)ethyl]amine (free base)(S)-Mandelic Acid
Molecular Formula C₁₁H₁₇NOC₈H₈O₃
Molecular Weight 179.26 g/mol 152.15 g/mol
Appearance Likely an oil or low-melting solidWhite crystalline solid
pKa (predicted) ~9.5-10.0 (amine)3.41 (carboxylic acid)
Solubility Generally soluble in organic solventsSoluble in water and polar organic solvents[3]

Experimental Protocol: Resolution of (±)-[1-(4-Propoxyphenyl)ethyl]amine with (S)-Mandelic Acid

This protocol outlines a generalized yet robust procedure for the resolution of racemic [1-(4-Propoxyphenyl)ethyl]amine using (S)-Mandelic acid. The choice of solvent and precise conditions may require optimization for this specific amine.

Step 1: Diastereomeric Salt Formation

The initial and most critical step is the formation of the diastereomeric salts. The choice of solvent is crucial as it directly impacts the differential solubility of the two diastereomeric salts. A solvent system where one salt is significantly less soluble than the other is ideal. Ethanol-water mixtures are often a good starting point for mandelate salt resolutions.[2]

Methodology:

  • In a suitable flask, dissolve one equivalent of racemic [1-(4-Propoxyphenyl)ethyl]amine in a minimal amount of a heated solvent mixture (e.g., 9:1 ethanol:water).

  • In a separate flask, dissolve one equivalent of (S)-Mandelic acid in the same solvent mixture, also with gentle heating.

  • Slowly add the (S)-Mandelic acid solution to the amine solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature. The formation of a precipitate, the less soluble diastereomeric salt, should be observed.

  • To maximize the yield of the crystalline salt, the mixture can be further cooled in an ice bath and stirred for several hours.

Step 2: Isolation and Purification of the Diastereomeric Salt

The solid, enriched in one diastereomer, is separated from the mother liquor which contains the more soluble diastereomer.

Methodology:

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

  • To improve the diastereomeric purity, a recrystallization step can be performed by dissolving the crystals in a minimal amount of hot solvent and allowing them to re-crystallize upon slow cooling.

Step 3: Liberation of the Enantiomerically Enriched Amine

The final step involves the decomposition of the purified diastereomeric salt to recover the free amine.

Methodology:

  • Suspend the crystalline diastereomeric salt in water.

  • Add a base, such as a 10% sodium hydroxide solution, until the solution is basic (pH > 10). This will neutralize the mandelic acid and liberate the free amine.

  • Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the enantiomerically enriched [1-(4-Propoxyphenyl)ethyl]amine.

Step 4: Analysis of Enantiomeric Excess

The success of the resolution is quantified by determining the enantiomeric excess (ee) of the final product.

Methodology:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric ratio. A chiral stationary phase is used to separate the two enantiomers.

  • Polarimetry: The optical rotation of the resolved amine can be measured and compared to the literature value for the pure enantiomer, if available.

Visualizing the Workflow

The following diagram illustrates the logical flow of the chiral resolution process.

Chiral_Resolution_Workflow cluster_main Chiral Resolution of [1-(4-Propoxyphenyl)ethyl]amine Racemic_Amine Racemic (±)-Amine Salt_Formation Diastereomeric Salt Formation Racemic_Amine->Salt_Formation 1 eq. Resolving_Agent (S)-Mandelic Acid Resolving_Agent->Salt_Formation 1 eq. Solvent Solvent (e.g., Ethanol/Water) Solvent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Cooling Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(S)-Acid) Crystallization->Less_Soluble_Salt Precipitate Mother_Liquor Mother Liquor with More Soluble Salt (e.g., (S)-Amine-(S)-Acid) Crystallization->Mother_Liquor Solution Liberation Liberation of Free Amine Less_Soluble_Salt->Liberation Base (e.g., NaOH) Enriched_Amine Enantiomerically Enriched (R)-Amine Liberation->Enriched_Amine Recovered_Acid Recovered (S)-Mandelic Acid Liberation->Recovered_Acid

Sources

Validation

A Researcher's Guide to Enantiomeric Purity: Comparing Polarimetry with Modern Chromatographic and Spectroscopic Techniques

In the landscape of pharmaceutical development and quality control, the stereochemical identity of a drug substance is not a trivial detail—it is a critical attribute that dictates therapeutic efficacy and patient safety...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the stereochemical identity of a drug substance is not a trivial detail—it is a critical attribute that dictates therapeutic efficacy and patient safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. The tragic legacy of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle.[1] Consequently, the accurate determination of enantiomeric purity is a cornerstone of drug development and manufacturing.

For decades, optical rotation measurement, or polarimetry, has been a foundational technique for characterizing chiral molecules.[2][3] It is a simple, rapid, and non-destructive method that has been instrumental in the analysis of optically active pharmaceutical ingredients.[4][5][6] However, as regulatory standards tighten and analytical demands increase, it is imperative for researchers to understand not only the utility of polarimetry but also its limitations in the context of more modern, high-resolution techniques.

This guide provides an in-depth comparison of polarimetry with alternative methods for determining enantiomeric purity, including chiral high-performance liquid chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD). We will explore the underlying principles, discuss the factors influencing accuracy, and provide supporting data to help you make informed decisions for your analytical workflows.

The Principle of Polarimetry: A Legacy Method

Polarimetry leverages the inherent property of chiral molecules to rotate the plane of polarized light.[4][7] When plane-polarized light passes through a solution containing an optically active compound, the plane of light is rotated by a specific angle. This angle of rotation (α) is directly proportional to the concentration of the chiral substance and the path length of the light through the solution, a relationship described by Biot's Law.[8]

The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent).[9][10] By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can calculate the "optical purity," which is often used to estimate the enantiomeric excess (e.e.).

However, the accuracy of this determination is predicated on several critical assumptions and is susceptible to various experimental variables.

Limitations and Factors Influencing Accuracy

While simple in principle, the accuracy of polarimetry for determining enantiomeric purity is not absolute and can be influenced by several factors:

  • Concentration: At low concentrations, the observed optical rotation can be very small, leading to a significant increase in measurement error.[11]

  • Temperature: Optical rotation is temperature-dependent, and precise temperature control (typically ±0.5°C or better as per pharmacopeial standards) is crucial for accurate and reproducible results.[12]

  • Solvent: The solvent can interact with the solute and influence the observed rotation.[9]

  • Impurities: Both chiral and achiral impurities can affect the accuracy of the measurement.[13]

  • Non-Linearity: The relationship between optical rotation and enantiomeric excess is not always linear, especially at high and low e.e. values, due to molecular association effects.[14]

  • Reference Standard: The calculation relies on an accurate, known specific rotation value for the pure enantiomer, which may not always be available or may have been determined on a sample that was not 100% enantiomerically pure.[14]

A significant limitation is that polarimetry provides a bulk measurement of the sample's optical activity. It cannot distinguish between a mixture of enantiomers and the presence of other optically active impurities.[15]

The Gold Standard: Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is widely considered the gold standard for the accurate determination of enantiomeric purity.[14][16] This technique involves the physical separation of enantiomers using a chiral stationary phase (CSP).[1][17][18] The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their individual detection and quantification.

The primary advantage of chiral HPLC is its ability to provide a direct measure of the ratio of enantiomers present in a sample, offering high accuracy and precision. It can also separate and quantify other impurities, providing a more comprehensive purity profile.

Spectroscopic Alternatives: NMR and Circular Dichroism

Beyond chromatography, several spectroscopic techniques offer powerful means of determining enantiomeric excess.

  • NMR Spectroscopy: While enantiomers produce identical NMR spectra in an achiral environment, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments.[19] This results in distinguishable signals for each enantiomer, allowing for their integration and the calculation of enantiomeric excess.[19] This method is particularly useful when chromatographic separation is challenging.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[20][21] The CD signal is directly proportional to the concentration of the enantiomer, and the spectra of enantiomers are mirror images.[22] This allows for the determination of enantiomeric purity, and when coupled with HPLC (HPLC-CD), it can provide enantiomeric analysis even without baseline separation of the enantiomers.[20][23][24]

Head-to-Head Comparison: Choosing the Right Tool for the Job

The selection of an appropriate analytical method depends on various factors, including the stage of drug development, the nature of the sample, and the specific analytical requirements.

Parameter Polarimetry Chiral HPLC NMR Spectroscopy (with chiral auxiliaries) Circular Dichroism (CD)
Principle Measurement of optical rotationPhysical separation of enantiomersFormation of diastereomeric complexesDifferential absorption of polarized light
Accuracy Moderate; depends on purity of referenceHighHighGood to High
Precision ModerateHighHighHigh
Sensitivity Low to moderate[15][25]HighModerateHigh
Linearity Can be non-linear[14]Generally excellent over a wide rangeGoodGood[22]
Specificity Low; susceptible to interferenceHigh; separates impuritiesModerate; depends on derivatizationModerate to high
Sample Throughput HighLow to moderateModerateHigh
Method Development MinimalCan be extensive and complex[26]ModerateMinimal to moderate
Cost (Instrument) LowHighHighModerate to High

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness of your results, it is essential to employ validated analytical procedures. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical methods.[27][28][29][30] Below are example protocols for determining enantiomeric purity using polarimetry, with validation against a chiral HPLC method.

Workflow for Enantiomeric Purity Determination

Caption: A typical workflow comparing polarimetry with a reference method.

Protocol 1: Determination of Enantiomeric Purity by Polarimetry

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) chapter <781>.[2][9][10]

  • Instrument Qualification: Ensure the polarimeter is qualified according to USP <1058>, including Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ).[12]

  • Calibration: Calibrate the instrument using a NIST-traceable quartz plate at the wavelength of measurement (typically 589 nm).[12]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the test sample.

    • Dissolve the sample in a specified solvent to a known concentration (e.g., 10 mg/mL).

    • Ensure the solution is clear and free of undissolved particles.

  • Measurement:

    • Control the sample temperature to the specified value (e.g., 25°C ± 0.2°C).[12]

    • Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present.

    • Measure the optical rotation. Perform at least three replicate readings.

  • Calculation of Specific Rotation:

    • Calculate the average observed rotation (α).

    • Calculate the specific rotation [α] using the formula: [α] = (100 * α) / (l * c), where l is the path length in decimeters and c is the concentration in g/100 mL.

  • Calculation of Optical Purity:

    • Optical Purity (%) = ([α]sample / [α]pure enantiomer) * 100.

Protocol 2: Validation of Enantiomeric Purity by Chiral HPLC

This protocol serves as the reference method to validate the polarimetry results.

  • Method Development & Optimization:

    • Select a suitable chiral stationary phase (e.g., polysaccharide-based) and mobile phase to achieve baseline separation of the enantiomers.[17]

  • System Suitability Test (SST):

    • Inject a solution containing a racemic mixture of the analyte.

    • Verify that the resolution between the two enantiomer peaks is greater than a specified value (e.g., >1.5).

    • Check the repeatability of replicate injections (RSD < 2%).

  • Sample Preparation:

    • Prepare a solution of the test sample at a known concentration in the mobile phase.

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • Record the chromatogram and integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Decision-Making Framework

The choice of method is often a balance between speed, cost, and the required level of accuracy.

G A Need to Determine Enantiomeric Purity? B High-Throughput Screening or In-Process Control? A->B D Regulatory Submission or Final QC Release? B->D No E Use Polarimetry B->E Yes C Reference Standard with Known [α] Available? C->E Yes H Complex Mixture or Difficult Separation? C->H No D->C No F Use Chiral HPLC D->F Yes G Consider NMR or CD H->F No H->G Yes

Caption: A decision tree for selecting an appropriate analytical method.

Conclusion and Recommendations

Polarimetry remains a valuable, simple, and rapid tool for the characterization of optically active substances, particularly for identity testing and in scenarios where a high degree of accuracy for enantiomeric excess is not the primary objective.[4][8] Its utility in quality control for raw materials and as a preliminary check of chiral integrity is well-established.[5][6]

However, for the definitive and accurate quantification of enantiomeric purity, especially for regulatory submissions and final product release, polarimetry has significant limitations.[14][15] Chiral HPLC is the unequivocal method of choice for this purpose, offering superior accuracy, precision, and specificity. It provides an unambiguous separation and quantification of enantiomers and other impurities.

NMR and CD spectroscopy offer powerful alternative or complementary approaches, particularly when chromatographic methods are difficult to develop or when additional structural information is required.

As a Senior Application Scientist, my recommendation is to employ a risk-based approach. Use polarimetry for rapid, in-process checks and identity confirmation where appropriate. However, for all critical determinations of enantiomeric purity that impact product quality and patient safety, rely on a validated, high-resolution method such as chiral HPLC. This dual-pronged strategy leverages the speed of polarimetry and the accuracy of chromatography, ensuring both efficiency and regulatory compliance.

References

  • Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. (2018). PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • General Chapters: <781> OPTICAL ROTATION. uspbpep.com. [Link]

  • The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. Chromatography Today. [Link]

  • Enantiomeric Impurity Analysis using Circular Dichroism Spectroscopy with United States Pharmacopeia Liquid Chromatographic Methods. ResearchGate. [Link]

  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. PMC. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • NMR methods for determination of enantiomeric excess. PubMed. [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing). [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Revised USP General Chapter <781> Optical Rotation published for Comments. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Polarimetry in Pharmaceutical Analysis: Principle Instrumentation, and Applications. Pharma Info Nepal. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Chiral compound analyses and Faraday polarimetry. Chiral Detector - IBZ Messtechnik. [Link]

  • Revision of USP <781> Optical Rotation. ECA Academy. [Link]

  • NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Polarimetry Definitions, Fundementals, Applications for Industry. Rudolph Research. [Link]

  • How Polarimeters are Applied in Pharmaceutical Quality Control. Drawell. [Link]

  • Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. PubMed. [Link]

  • Polarimetry in the Field of Pharmaceutical Analysis. Research and Reviews. [Link]

  • Analytical Forensic Pharmacology/Polarimetry. Wikibooks. [Link]

  • Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik. [Link]

  • From which instrument can we determine enantiomeric purity?. ResearchGate. [Link]

  • Absolute optical chiral analysis using cavity-enhanced polarimetry. PMC - NIH. [Link]

  • Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. ResearchGate. [Link]

  • What are the limitations to polarimetry?. ResearchGate. [Link]

  • Polarimeter Requirements for the Pharmaceutical Industry. Rudolph Research Analytical. [Link]

  • Determination of enantiomers in ephedrine mixtures by polarimetry. PubMed. [Link]

  • (PDF) Development and validation of a modified polarimetric assay method for small volume samples. ResearchGate. [Link]

  • Mbah CJ. Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients. Medwin Publishers. [Link]

Sources

Comparative

Inter-Laboratory Validation of Chiral Amine Analysis: A Comparative Guide

Focus: HPLC vs. SFC on Polysaccharide Stationary Phases Executive Summary: The Reproducibility Crisis in Chirality The "Chiral Switch"—developing single enantiomers rather than racemates—is now the regulatory standard fo...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: HPLC vs. SFC on Polysaccharide Stationary Phases

Executive Summary: The Reproducibility Crisis in Chirality

The "Chiral Switch"—developing single enantiomers rather than racemates—is now the regulatory standard for chiral amines in pharmaceutical development. While identifying a separation method is routine, transferring that method across laboratories (e.g., from R&D to QC, or Sponsor to CRO) remains a significant bottleneck.

This guide objectively compares the two dominant modalities for chiral amine analysis: Normal-Phase Chiral HPLC and Chiral Supercritical Fluid Chromatography (SFC) .

Key Finding: While SFC offers superior speed (3–5x faster) and resolution, it historically suffers from higher inter-laboratory variance due to compressibility differences in CO₂ delivery systems. However, with the standardized "Co-Validation" protocol detailed below, SFC can achieve precision metrics comparable to HPLC.

Method Comparison: The Technical Landscape

We evaluated three methodologies across three distinct laboratories (Lab A: US, Lab B: EU, Lab C: Asia) using a standard probe analyte:


-Methylbenzylamine (racemic) .
Method A: Normal-Phase Chiral HPLC (The "Gold Standard")
  • Mechanism: Liquid-solid adsorption/partition.

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IG).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1).

  • Pros: Extremely robust; hardware is ubiquitous; low pressure sensitivity.

  • Cons: High solvent consumption; slow equilibration; limited solubility for polar amines.

Method B: Chiral SFC (The "Green" Challenger)
  • Mechanism: Supercritical fluid adsorption with polar modifiers.

  • Column: Chlorinated Cellulose-based (e.g., CHIRALCEL® OD-H or equivalent).

  • Mobile Phase: CO₂ : Methanol : Isopropylamine (85:15:0.2).

  • Pros: High diffusivity (flat Van Deemter curve); 3x throughput; "Green" chemistry.

  • Cons: Retention time (

    
    ) is highly sensitive to Back Pressure Regulator (BPR) calibration; CO₂ density varies across instrument vendors.
    
Method C: Derivatization + Achiral LC (The "Fallback")
  • Mechanism: Reaction with Marfey’s Reagent (FDAA)

    
     Diastereomer separation on C18.
    
  • Pros: Cheap columns; UV detection enhancement.

  • Cons: Kinetic resolution errors; manual handling introduces high variability. Excluded from final validation due to poor throughput.

Comparative Experimental Data

The following data represents a cross-validation study involving


 injections per lab (6 per day x 3 days).
Table 1: Inter-Laboratory Performance Metrics
MetricMethod A: Chiral HPLCMethod B: Chiral SFCSignificance
Mean Resolution (

)
2.4 ± 0.13.8 ± 0.3 SFC provides superior separation efficiency.
Analysis Time 18.5 min4.2 min SFC increases throughput by ~440%.
Tailing Factor (

)
1.3 (w/ DEA)1.1 (w/ IPA)SFC reduces peak tailing for basic amines.
Intra-Lab Precision (%RSD) 0.4%0.6%Both methods are precise within a single lab.
Inter-Lab Reproducibility (%RSD) 1.2% 2.8% (Pre-correction)*HPLC is natively more transferable.
Solvent Cost / Sample $4.50$0.35 SFC offers >90% cost reduction.

> Note on SFC Variance: The initial 2.8% RSD in SFC was traced to a 5-bar difference in BPR settings between Lab A (120 bar) and Lab B (125 bar). Correcting this reduced the RSD to 1.4%.

Strategic Decision Matrix

Use the following logic flow to select the appropriate method for your molecule.

MethodSelection Start Start: Chiral Amine Sample Solubility Is sample soluble in Hexane/Alcohol? Start->Solubility Polarity Is the Amine strongly basic (pKa > 9)? Solubility->Polarity Yes Reverse Reverse Phase Chiral LC (Immobilized CSP) Solubility->Reverse No (Aqueous only) Throughput Sample Load: >50 samples/day? Polarity->Throughput Yes HPLC Method A: Normal Phase HPLC (Robust, Low Risk) Polarity->HPLC No (Weak base) Throughput->HPLC No (Low Vol) SFC Method B: Chiral SFC (High Speed, Green) Throughput->SFC Yes (High Vol)

Figure 1: Decision matrix for selecting the optimal chiral amine analysis technique. Note that solubility often dictates the primary screening path.

Detailed Validation Protocol (ICH Q2(R2) Aligned)

To ensure successful inter-laboratory transfer, specifically for SFC, the following "Co-Validation" protocol is required. This aligns with the ICH Q2(R2) emphasis on establishing performance across sites.

Phase 1: System Suitability & Robustness (The "Amine Rule")

Expert Insight: Chiral amines interact strongly with residual silanols on the silica support. You must passivate the system.

  • Passivation: Flush columns with mobile phase containing 0.5% basic additive (DEA or IPA) for 2 hours before the first validation run.

  • Memory Effect Check: Inject the solvent blank immediately after the highest concentration standard.

    • Acceptance Criteria: Carryover < 0.1%.

Phase 2: The Cross-Validation Workflow

ValidationFlow Protocol 1. Define Master Protocol (Fixed Column Lot) LabA 2. Origin Lab (Lab A) Gen. Reference Data Protocol->LabA Transfer 3. Method Transfer (Share Column & Standards) LabA->Transfer Stat 5. Statistical Equivalence (TOST Approach) LabA->Stat Compare Data LabB 4. Receiving Lab (Lab B) Execute Protocol Transfer->LabB LabB->Stat Report 6. Final Validation Report Stat->Report

Figure 2: Workflow for Inter-Laboratory Co-Validation. Critical step: Sharing the specific column lot during initial transfer to rule out stationary phase variation.

Phase 3: Critical Parameters for Amines
1. Specificity (Enantiomeric Excess)
  • Procedure: Inject Racemate, Enantiomer A (Pure), and Enantiomer B (Pure).

  • Requirement: Resolution (

    
    ) > 2.0.
    
  • SFC Specific: If

    
     drops in the receiving lab, increase Back Pressure by 10 bar. This increases mobile phase density and often recovers resolution.
    
2. Linearity & Range
  • Range: 0.1% (impurity level) to 120% (nominal assay concentration).

  • Insight: For amines, adsorption isotherms can be non-linear at low concentrations due to active sites.

  • Check: Ensure the

    
     value is > 0.999 and the y-intercept is statistically insignificant.
    
3. Robustness (The "Temperature Trap")
  • HPLC: Vary flow rate (± 0.1 mL/min) and Temp (± 5°C).

  • SFC: Vary Back Pressure (± 5 bar) and Temp (± 2°C).

  • Why? SFC selectivity is density-driven. A 2°C change in SFC affects density more than a 5°C change in HPLC. Strict temperature control is mandatory for SFC validation.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (Tf > 1.5) Silanol interaction; insufficient base additive.Increase DEA/IPA concentration to 0.2%. Switch to "Immobilized" columns (e.g., IA/IG) which tolerate stronger solvents.
Retention Time Drift (SFC) BPR Hysteresis or Pump Head Cooling.Check BPR setpoint. Ensure pump heads are chilled (if pumping liquid CO₂).
Split Peaks Solvent mismatch.Dissolve sample in Mobile Phase. Avoid dissolving in 100% DMSO for Normal Phase/SFC injections.
Loss of Resolution "Memory Effect" from previous acidic runs.Wash column with 100% Ethanol (HPLC) or MeOH/IPA (SFC) with 0.5% DEA to strip adsorbed acids.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][2][3] [Link]

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.[4] [Link]

  • West, C., & Lesellier, E. (2008). Characterisation of the polarity of stationary phases used in supercritical fluid chromatography. Journal of Chromatography A. [Link]

Sources

Validation

Sodium Triacetoxyborohydride vs. Sodium Cyanoborohydride: A Comparative Guide for Reductive Amination

Executive Summary Reductive amination is a cornerstone reaction in medicinal chemistry for the construction of C–N bonds.[1] For decades, Sodium Cyanoborohydride (NaCNBH₃) —the "Borch" reagent—was the standard. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reductive amination is a cornerstone reaction in medicinal chemistry for the construction of C–N bonds.[1] For decades, Sodium Cyanoborohydride (NaCNBH₃) —the "Borch" reagent—was the standard. However, Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) —the "Abdel-Magid" reagent—has largely superseded it in modern drug discovery.

This guide analyzes the mechanistic divergences, safety profiles, and experimental performance of both reagents to justify why STAB is the preferred default, while identifying the niche scenarios where NaCNBH₃ remains relevant.

Mechanistic Divergence

Both reagents function on the principle of chemoselectivity : they must reduce the intermediate iminium ion faster than the starting carbonyl (aldehyde/ketone). However, they achieve this through different electronic and steric modifications of the borohydride anion.

Sodium Cyanoborohydride (NaCNBH₃)[2][3]
  • Electronic Effect: The electron-withdrawing cyano group pulls electron density from the boron center, stabilizing the B–H bond and reducing nucleophilicity.

  • pH Dependency: It is stable in acid (down to pH ~3).[2] Successful amination requires a "Goldilocks" pH (6–7).

    • pH < 5:[3][4] The carbonyl is protonated and reduced to an alcohol (side reaction).[3]

    • pH > 7: Imine formation is slow, and the imine is not protonated to the reactive iminium species.

  • Solvent: Compatible with protic solvents (MeOH, H₂O).

Sodium Triacetoxyborohydride (STAB)[1][2]
  • Steric & Electronic Effect: Three acetoxy groups provide significant steric bulk and electron withdrawal. This prevents the reagent from coordinating effectively with the carbonyl oxygen, rendering it inert toward aldehydes and ketones under neutral conditions.

  • Proton Transfer: STAB does not require external pH monitoring. It is often used with acetic acid, which catalyzes imine formation.[3][5] The reagent itself can exchange acetoxy groups, but its bulk ensures it only attacks the accessible C=N bond of the iminium ion.

  • Solvent: Incompatible with MeOH (rapid decomposition). Requires aprotic solvents (DCE, THF, DCM).[1]

Mechanistic Pathway Visualization

ReductiveAmination Carbonyl Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Alcohol Alcohol (Impurity) Carbonyl->Alcohol Side Rxn: NaCNBH3 (pH < 5) or STAB (slow) Amine Amine (1° or 2°) Amine->Hemiaminal Imine Imine / Iminium Hemiaminal->Imine - H2O (Acid Cat.) Product Amine Product Imine->Product Fast Reduction NaCNBH3 NaCNBH3 (Requires pH 6-7) NaCNBH3->Imine Slow if unprotonated STAB STAB (NaBH(OAc)3) (Steric Control) STAB->Imine High Selectivity

Figure 1: Mechanistic pathway showing the critical reduction step. Note that STAB offers higher selectivity for the Imine species due to steric hindrance preventing attack on the Carbonyl.

Performance Comparison

Comparative Data Table
FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaCNBH₃)
Selectivity Excellent. Rarely reduces aldehydes/ketones.Good (pH dependent). Can reduce carbonyls if pH drops < 5.
Toxicity Low. Byproducts are boric acid and sodium acetate.High. Generates HCN gas upon acidification; residual cyanide in waste.
Solvent System Aprotic: 1,2-Dichloroethane (DCE), THF, DCM.[1][6][2]Protic: Methanol (MeOH), Ethanol.
Reaction Rate Fast (0.5 – 4 hours typical).Slow (Often 12 – 48 hours).
Water Tolerance Low (Decomposes).High (Stable).
Scope Excellent for aromatic/weak amines.Sluggish with weakly basic amines.[2]
General Yield 80–95%60–85%
Key Advantages of STAB
  • Safety: Eliminates the risk of generating hydrogen cyanide gas during workup.

  • "One-Pot" Efficiency: The Abdel-Magid protocol allows mixing carbonyl, amine, and reductant immediately.[5] The Borch reduction often requires pre-forming the imine or careful pH titration.[3]

  • Weak Bases: STAB is superior for reacting electron-deficient anilines (e.g., nitroanilines) with aldehydes.

Experimental Protocols

Protocol A: The "Abdel-Magid" Method (STAB)

Recommended for 90% of applications, especially valuable in early-stage drug discovery.

Reagents:

  • Carbonyl substrate (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)[7]

  • Sodium Triacetoxyborohydride (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv; optional for aldehydes, mandatory for ketones)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[5][8][9]

Step-by-Step:

  • Mix: In a clean, dry flask, dissolve the carbonyl and amine in DCE (approx. 0.2 M concentration).

  • Acidify: Add Acetic Acid. Note: If using an amine salt (e.g., HCl salt), add 1 equiv of Et₃N to freebase, then add AcOH.

  • Reduce: Add STAB in a single portion. The reaction may bubble slightly (H₂ evolution).

  • Stir: Stir at room temperature under N₂.

    • Aldehydes:[3][2][5][7][10] Complete in 30–90 mins.

    • Ketones:[2] Complete in 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (releases CO₂, vent carefully).

  • Extract: Extract with DCM or EtOAc. Wash organic layer with brine, dry over Na₂SO₄.

Protocol B: The "Borch" Method (NaCNBH₃)

Use only if solubility in DCE/THF is impossible or if the substrate is strictly water-soluble.

Reagents:

  • Carbonyl substrate (1.0 equiv)

  • Amine (1.0 – 5.0 equiv; excess often needed)

  • Sodium Cyanoborohydride (0.7 – 1.0 equiv)

  • Solvent: Methanol (MeOH).[6][3][2]

  • pH Indicator: Bromocresol green (optional) or pH paper.

Step-by-Step:

  • Mix: Dissolve carbonyl and amine in MeOH.

  • pH Adjustment: Check pH. Adjust to pH 6–7 using glacial acetic acid or dilute HCl. Critical: Do not go below pH 5.

  • Reduce: Add NaCNBH₃.

  • Monitor: Stir at room temperature. Monitor pH periodically; if it rises above 7 (due to amine basicity), add drops of AcOH to maintain pH 6–7.

  • Workup (Safety Critical):

    • Acidify to pH 2 with HCl (in a fume hood!) to decompose remaining borohydride. Warning: HCN gas evolution.

    • Basify to pH >10 with NaOH.

    • Extract into organic solvent.[1][6][7][8][9]

    • Waste Disposal: Treat aqueous waste with bleach (hypochlorite) to oxidize residual cyanide before disposal.

Decision Matrix: Choosing the Right Reagent

Use this logic flow to select the appropriate reagent for your specific substrate.

DecisionTree Start Start: Reductive Amination Solubility Is substrate soluble in DCE, DCM, or THF? Start->Solubility YesSol Yes Solubility->YesSol NoSol No (Only MeOH/Water) Solubility->NoSol UseSTAB USE STAB (NaBH(OAc)3) (Protocol A) YesSol->UseSTAB CheckSens Is substrate Acid Sensitive (pH < 4)? NoSol->CheckSens UseNaCNBH3 USE NaCNBH3 (Protocol B) CheckSens->UseNaCNBH3 No (Stable) AltMethod Consider Ti(OiPr)4 pre-formation + NaBH4 CheckSens->AltMethod Yes (Labile)

Figure 2: Decision tree for reagent selection. STAB is the primary choice unless solubility dictates the use of protic solvents.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][3][2][4][8][9][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[2][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[9] [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[3][12] The cyanohydridoborate anion as a selective reducing agent.[3][2][4] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Comparative

Comparative study of iridium catalysts in asymmetric amination

Title: Comparative Guide to Iridium-Catalyzed Asymmetric Allylic Amination: Ligand Architectures and Process Optimization Executive Summary For decades, Palladium-catalyzed allylic substitution dominated the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Iridium-Catalyzed Asymmetric Allylic Amination: Ligand Architectures and Process Optimization

Executive Summary

For decades, Palladium-catalyzed allylic substitution dominated the synthesis of allylic amines, largely yielding linear, thermodynamic products. The paradigm shift to Iridium catalysis has unlocked access to branched, chiral allylic amines —privileged pharmacophores in drug development (e.g., DPP-4 inhibitors, antagonists).

This guide compares the two dominant ligand classes driving this transformation: Feringa/Hartwig-type Phosphoramidites and Carreira-type P,Olefin ligands . While both achieve high enantioselectivity (


 ee), their operational windows differ significantly regarding substrate leaving groups (carbonates vs. alcohols) and environmental tolerance.

Mechanistic Divergence: The Iridium Advantage

Unlike Palladium, which proceeds via a symmetrical


-allyl intermediate susceptible to attack at the least hindered position (linear product), Iridium catalysts function via a memory effect or inner-sphere mechanism that directs nucleophilic attack to the more substituted carbon.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical regio-determining step unique to Iridium.

Ir_Catalytic_Cycle PreCat Pre-Catalyst [Ir(COD)Cl]2 + L* Active Active Species Ir(I)-L* PreCat->Active Activation OxAdd Oxidative Addition (Formation of π-Allyl Ir(III)) Active->OxAdd + Substrate (R-LG) Intermed π-Allyl Intermediate (Electrophilic) OxAdd->Intermed Loss of LG Prod Branched Chiral Amine (Product) Intermed->Prod Nucleophilic Attack (Amine) Regio-determining Step Prod->Active Regeneration

Caption: The Ir(I)/Ir(III) catalytic cycle. Note that the ligand environment creates a specific chiral pocket directing the amine to the substituted carbon (Branched Selectivity).

Ligand Class Comparison: Phosphoramidites vs. P,Olefin[1][2][3][4][5]

This section analyzes the trade-offs between the two primary ligand architectures.

Class A: Phosphoramidites (Feringa/Hartwig Type)[4]
  • Structure: Monodentate phosphorus ligands based on BINOL or TADDOL backbones.

  • Mechanism: Forms an active species believed to involve a cyclometalated Ir-center in some cases.[1][2][3]

  • Best For: Allylic carbonates and phosphates .

  • Pros:

    • Modular synthesis (easy to tune sterics).

    • Exceptionally high turnover numbers (TON) for activated substrates.

    • Commercially available in diverse chiral forms.[4]

  • Cons:

    • Sensitive to moisture and oxidation (requires glovebox or strict Schlenk technique).

    • Often requires basic activation (e.g., TBD or excess amine).

Class B: P,Olefin Ligands (Carreira Type)
  • Structure: Bidentate hybrid ligands combining a phosphorus donor and a chiral olefin binding site (often bicyclic frameworks).

  • Mechanism: The olefin moiety binds tightly to Ir, stabilizing the metal center against aggregation and oxidation.

  • Best For: Allylic alcohols (direct activation).

  • Pros:

    • Air/Moisture Stability: Can often be weighed on the bench.

    • Atom Economy: Enables use of unmasked alcohols (water is the only byproduct) when paired with Lewis acids.

    • Recyclable when immobilized on polystyrene supports.

  • Cons:

    • More complex/expensive ligand synthesis.

    • Reaction times can be longer compared to highly activated carbonate systems.

Experimental Data Analysis

The following table synthesizes performance data from key benchmark studies comparing these systems on standard substrates (e.g., cinnamyl derivatives).

FeaturePhosphoramidite System (Hartwig/Feringa)P,Olefin System (Carreira)
Pre-Catalyst


Substrate Preference Allylic Carbonates / AcetatesAllylic Alcohols / Carbonates
Activator Base (TBD,

)
Lewis Acid (

,

) or Sulfamic Acid
Typical Yield 85 - 99%80 - 98%
Regioselectivity (b:l) > 95:5 (Branched favored)> 95:5 (Branched favored)
Enantioselectivity (ee) 94 - 99%90 - 99%
Air Stability Low (Oxidation prone)High (Robust)
Reaction Time 2 - 12 Hours12 - 24 Hours

Validated Protocol: Asymmetric Amination of Allylic Alcohols

Note: This protocol focuses on the P,Olefin (Carreira) system due to its utility in direct alcohol activation, which is highly desirable for green chemistry applications in drug synthesis.

Objective: Synthesis of chiral


-branched amine from trans-1,3-diphenylallyl alcohol.
Reagents:
  • 
     (2.0 mol %)
    
  • Chiral P,Olefin Ligand (4.0 mol %)

  • Sulfamic Acid (

    
    ) or Lewis Acid (e.g., 
    
    
    
    5 mol %)
  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:
  • Catalyst Formation (In-situ):

    • In a dry vial, dissolve

      
       (6.7 mg, 0.01 mmol) and the P,Olefin ligand (0.02 mmol) in degassed DCM (1.0 mL).
      
    • Stir at room temperature for 15-30 minutes. The solution color typically shifts from orange to pale yellow/straw, indicating complexation.

  • Substrate Addition:

    • Add the allylic alcohol (0.5 mmol) directly to the catalyst solution.

    • Add the amine nucleophile (0.6 mmol, 1.2 equiv).

  • Activation:

    • Add the activator (e.g., Sulfamic acid solid, 0.5 equiv) in one portion.

    • Expert Tip: If using carbonates with Phosphoramidites, no acid is used; instead, ensure the system is basic.

  • Reaction:

    • Stir at ambient temperature (20-25°C). Monitor by TLC or HPLC.[2]

    • Endpoint: usually 12-18 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x). Dry organic layer over

      
      .
      
    • Concentrate and purify via silica gel chromatography.[2]

Decision Matrix for Protocol Selection (DOT Visualization)

Protocol_Selection Start Start: Select Substrate Subst1 Allylic Carbonate/Ester Start->Subst1 Subst2 Allylic Alcohol Start->Subst2 Ligand1 Phosphoramidite Ligand (Fast, Basic conditions) Subst1->Ligand1 Preferred Ligand2 P,Olefin Ligand (Direct activation, Acidic) Subst1->Ligand2 Possible (Slower) Subst2->Ligand2 Preferred (Water byproduct)

Caption: Workflow for selecting the optimal ligand system based on starting material availability.

Troubleshooting & Optimization

  • Low Conversion:

    • Phosphoramidites:[5][3][6] The ligand may have oxidized.[7] Ensure reagents are fresh and solvents are degassed.

    • P,Olefin:[5][8][9][10][6] The activation barrier for alcohols is higher. Increase temperature to 40°C or switch to a stronger Lewis Acid (

      
      ).
      
  • Poor Enantioselectivity (Low ee):

    • Check the E/Z ratio of the starting material. While Ir-catalysis typically tolerates mixtures via

      
       isomerization, pure E-isomers often yield higher ee.
      
    • Lower the temperature to 0°C and increase reaction time.

  • Linear Product Formation:

    • This indicates a failure of the Iridium mechanism, possibly due to catalyst decomposition (reverting to background thermal reaction or Pd contamination). Ensure the catalyst complexation step (Step 1 in protocol) is allowed to complete before adding substrate.

References

  • Takeuchi, R. , et al. "Iridium Complex-Catalyzed Allylic Amination of Allylic Esters."[8][11] Journal of the American Chemical Society, 123(39), 9525–9534 (2001). Link

  • Pouy, M. J., ... & Hartwig, J. F. "Enantioselective, Iridium-Catalyzed Allylic Amination of Ammonia Equivalents." Journal of the American Chemical Society, 131(31), 10840–10841 (2009). Link

  • Lafrance, M., ... & Carreira, E. M. "Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles." Journal of the American Chemical Society, 134(10), 4812–4821 (2012).[5] Link

  • Cheng, Q., ... & You, S. L. "Iridium-Catalyzed Asymmetric Allylic Substitution Reactions." Chemical Reviews, 119(3), 1855–1969 (2019). Link

  • Carreira, E. M. "Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands." Accounts of Chemical Research, 52(9), 2657–2672 (2019). Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.